(5-Bromo-2-fluorophenyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCZMAWLMHZGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378431 | |
| Record name | 5-Bromo-2-fluorophenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214916-08-2 | |
| Record name | 5-Bromo-2-fluorophenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of (5--Bromo-2-fluorophenyl)hydrazine hydrochloride
This document provides a comprehensive technical guide for the synthesis of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and fine chemical research. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Compound Data Summary
The following table summarizes the key quantitative data for the primary reactant and the final product.
| Property | Starting Material: 5-Bromo-2-fluoroaniline | Final Product: this compound |
| Molecular Formula | C₆H₅BrFN | C₆H₇BrClFN₂ |
| Molecular Weight | 190.01 g/mol [1][2] | 241.49 g/mol [3] |
| CAS Number | 2924-09-6[2] | 214916-08-2[3][4] |
| Appearance | White to yellow powder or liquid | Light-yellow to yellow powder or crystals |
| Purity (Typical) | >95% | >97%[3] |
| Theoretical Yield | Not Applicable | Based on a 1:1 molar conversion from the starting material. |
| Expected Practical Yield | Not Applicable | 75-85% |
Synthesis Workflow
The synthesis of this compound is typically achieved via a two-step process involving the diazotization of 5-Bromo-2-fluoroaniline followed by the reduction of the resulting diazonium salt.
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 5-bromo-2-fluoroaniline. The general methodology is adapted from standard procedures for the preparation of substituted phenylhydrazines.[5][6]
Materials and Reagents:
-
5-Bromo-2-fluoroaniline (C₆H₅BrFN)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent for washing)
-
Ice
Step 1: Diazotization of 5-Bromo-2-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-bromo-2-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the stirred suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0 °C and 5 °C throughout the addition. The formation of the diazonium salt is observed.[5]
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the in situ generated 5-bromo-2-fluorophenyl diazonium chloride.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.0 - 2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold tin(II) chloride solution to the previously prepared diazonium salt solution. Maintain vigorous stirring and keep the reaction temperature below 10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[5]
-
The product, this compound, will precipitate out of the solution as a solid.
Work-up and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake sequentially with a small amount of cold brine and then with diethyl ether to remove any residual impurities.[5]
-
Dry the collected solid under vacuum at a temperature not exceeding 40-50 °C to yield the final product.
-
The purity of the product can be assessed using techniques such as HPLC, NMR, or mass spectrometry.[4] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound [synhet.com]
- 5. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]
Spectroscopic and Technical Profile of (5-Bromo-2-fluorophenyl)hydrazine Hydrochloride: A Guide for Researchers
For immediate reference, the key identifier for (5-Bromo-2-fluorophenyl)hydrazine hydrochloride is CAS Number: 214916-08-2.
Compound Identification and Properties
This compound is a halogenated aromatic hydrazine derivative. Such compounds are pivotal intermediates in the synthesis of various heterocyclic systems, which are core scaffolds in many biologically active molecules. The presence of bromine and fluorine substituents significantly influences the compound's reactivity and electronic properties.
| Identifier | Value |
| IUPAC Name | (5-bromo-2-fluorophenyl)hydrazine;hydrochloride |
| CAS Number | 214916-08-2[1][2] |
| Molecular Formula | C₆H₇BrClFN₂[2] |
| Molecular Weight | 241.49 g/mol [2] |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)NN.Cl |
| InChI Key | Not Publicly Available |
Spectroscopic Data Summary
Direct experimental spectroscopic data for this compound is scarce in publicly accessible literature. However, predictive tools and data from isomeric compounds provide a reliable estimation of the expected spectral characteristics. The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and typical Infrared (IR) absorption bands.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10.5 | Singlet (broad) | NH₂⁺ |
| ~8.5 | Singlet (broad) | NH |
| ~7.6 | Doublet of Doublets | H-6 |
| ~7.4 | Doublet of Doublets | H-4 |
| ~7.2 | Triplet | H-3 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~150 (d, ¹JCF) | C-2 |
| ~138 | C-5 |
| ~130 | C-1 |
| ~125 | C-4 |
| ~120 (d, ²JCF) | C-6 |
| ~118 (d, ²JCF) | C-3 |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 | N-H stretching (hydrazine) |
| 3200-2800 | N-H stretching (hydrochloride salt) |
| 1600-1585 | C=C aromatic stretching |
| 1500-1400 | C=C aromatic stretching |
| 1250-1200 | C-F stretching |
| 850-750 | C-H out-of-plane bending |
| 700-600 | C-Br stretching |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z ~204/206 (due to Br isotopes) |
| Base Peak | Fragmentation pattern dependent on ionization method |
Experimental Protocols
Detailed experimental procedures for the acquisition of spectroscopic data for this compound are not publicly documented. However, the following are generalized protocols that serve as a standard for similar aromatic hydrazine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the expected range (typically 0-160 ppm).
-
A larger number of scans is generally required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet : Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.
-
ATR : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Employ an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
Workflow and Pathway Visualizations
As there is no specific signaling pathway documented for this compound, a generalized workflow for the synthesis and characterization of such a chemical entity is presented below.
Caption: General workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the spectroscopic properties and analytical considerations for this compound. Researchers are encouraged to obtain experimental data for definitive characterization.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (5-Bromo-2-fluorophenyl)hydrazine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established principles of NMR spectroscopy and substituent effects. It also outlines detailed experimental protocols for acquiring high-quality NMR data for this and similar compounds.
Predicted NMR Data
The chemical structure of this compound presents a distinct substitution pattern on the phenyl ring, which significantly influences the chemical shifts and coupling constants of the aromatic protons and carbons. The hydrazine and hydrochloride moieties will also have characteristic spectral features.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data are summarized in the table below. The aromatic region is expected to show a complex splitting pattern due to the coupling between the protons and with the fluorine atom.
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.20 - 7.40 | dd (doublet of doublets) | ³J(H3-H4) ≈ 8.5, ⁴J(H3-F) ≈ 5.0 |
| H-4 | 7.00 - 7.20 | t (triplet) or dt | ³J(H4-H3) ≈ 8.5, ³J(H4-H6) ≈ 8.5 |
| H-6 | 7.40 - 7.60 | dd (doublet of doublets) | ³J(H6-H4) ≈ 8.5, ⁴J(H6-F) ≈ 2.5 |
| -NH-NH₃⁺ | 8.0 - 11.0 | br s (broad singlet) | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented below. The carbon attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.
| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) |
| C-1 | 140 - 145 | - |
| C-2 | 155 - 160 | 240 - 250 |
| C-3 | 115 - 120 | ~20 |
| C-4 | 125 - 130 | ~5 |
| C-5 | 110 - 115 | - |
| C-6 | 120 - 125 | ~10 |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Due to the hydrochloride salt form, polar deuterated solvents are required for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and has exchangeable proton signals that are easily identifiable.[1] Other potential solvents include deuterated methanol (CD₃OD) or deuterium oxide (D₂O).
-
Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to confirm there is no suspended particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2]
2.2. NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096, or more, depending on concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
Mandatory Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering for proton and carbon assignments.
Caption: Molecular structure of this compound.
NMR Experimental Workflow
The logical flow for acquiring and analyzing the NMR data is depicted in the following diagram.
References
In-Depth Mass Spectrometry Analysis of (5-Bromo-2-fluorophenyl)hydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation strategies to facilitate its characterization in research and drug development settings.
Compound Profile
This compound is an aromatic hydrazine derivative containing bromine and fluorine substituents. These halogens significantly influence its chemical properties and fragmentation behavior in mass spectrometry.
| Property | Value |
| IUPAC Name | (5-bromo-2-fluorophenyl)hydrazine;hydrochloride |
| CAS Number | 214916-08-2[1] |
| Molecular Formula | C₆H₇BrFN₂ · HCl |
| Molecular Weight | 241.49 g/mol (hydrochloride salt) |
| Monoisotopic Mass | 203.9698 Da (free base) |
Predicted Mass Spectrum and Fragmentation
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for halogenated aromatic compounds and phenylhydrazines. The presence of bromine is a key diagnostic feature, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to characteristic M and M+2 isotopic patterns for bromine-containing fragments.
Table of Predicted Major Fragment Ions (Electron Ionization - EI):
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Notes |
| 204 | 206 | [C₆H₆BrFN₂]⁺ | Molecular ion (M⁺) of the free base. |
| 188 | 190 | [C₆H₄BrF]⁺ | Loss of NH₂NH₂ (hydrazine). |
| 125 | - | [C₆H₆FN₂]⁺ | Loss of Br radical. |
| 109 | - | [C₆H₄F]⁺ | Loss of Br and N₂H₂. |
| 77 | - | [C₆H₅]⁺ | Phenyl cation, common in aromatic compounds. |
Experimental Protocols for Mass Spectrometry Analysis
The analysis of this compound can be effectively performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the sample matrix and the specific analytical goals.
GC-MS Analysis Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
Sample Preparation:
-
Dissolution: Dissolve an accurately weighed amount of this compound in a suitable organic solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, derivatize the hydrazine moiety. A common method is to react the sample with a ketone (e.g., acetone) or an acylating agent.
-
Dilution: Dilute the sample to a final concentration of approximately 10-100 µg/mL in the same solvent.
GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 50-300 |
LC-MS Analysis Protocol
LC-MS is advantageous for the analysis of less volatile or thermally labile compounds and can often be performed without derivatization.
Sample Preparation:
-
Dissolution: Dissolve an accurately weighed amount of this compound in a mixture of water and a miscible organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.
LC-MS Parameters:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470A Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Range | m/z 50-300 |
Visualizing Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound by mass spectrometry.
A generalized workflow for mass spectrometry analysis.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway of the (5-Bromo-2-fluorophenyl)hydrazine free base under electron ionization.
Predicted EI fragmentation of (5-Bromo-2-fluorophenyl)hydrazine.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed protocols and predicted fragmentation patterns offer a robust starting point for researchers and scientists in the pharmaceutical industry. The provided methodologies can be adapted and optimized to suit specific instrumentation and analytical requirements, ensuring accurate and reliable characterization of this important chemical intermediate.
References
Physical and chemical properties of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. This document details available data, outlines experimental protocols for its characterization, and presents a logical workflow for its analysis.
Core Properties and Data
This compound is a substituted aromatic hydrazine derivative. Its structure, featuring both bromine and fluorine atoms on the phenyl ring, makes it a versatile building block in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 214916-08-2 | [1][2][3] |
| Molecular Formula | C₆H₇BrClFN₂ | [2] |
| Molecular Weight | 241.49 g/mol | [2] |
| IUPAC Name | (5-bromo-2-fluorophenyl)hydrazine;hydrochloride | [1] |
| Synonyms | 4-Bromo-2-fluorophenylhydrazine hydrochloride, 2-fluoro-5-bromophenylhydrazine hydrochloride | - |
| SMILES | C1=CC(=C(C=C1Br)NN)F.Cl | [1] |
| Physical Form | Light-yellow to yellow powder or crystals |
Table 2: Quantitative Physical and Chemical Data
| Property | Value | Experimental Protocol |
| Melting Point | Data not available in public sources | A standard capillary melting point apparatus can be used. The sample is finely powdered and packed into a capillary tube. The tube is heated in a calibrated apparatus, and the temperature range over which the sample melts is recorded. |
| Solubility | Data not available in public sources. Expected to be slightly soluble in water and polar organic solvents. | To determine solubility, a known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by UV-Vis spectroscopy or HPLC. |
| pKa | Data not available in public sources. | The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve. |
Spectroscopic Data
While specific spectra for this compound are not publicly available, chemical suppliers indicate that such data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are available upon request.[1] The expected spectral characteristics are outlined below.
Table 3: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns influenced by the fluorine and bromine substituents. Signals for the hydrazine protons would also be present. |
| ¹³C NMR | Resonances for the six carbon atoms of the phenyl ring, with chemical shifts influenced by the halogen substituents. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-Br and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base (C₆H₆BrFN₂), along with isotopic peaks characteristic of the presence of bromine. Fragmentation patterns would provide further structural information. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the diazotization of 5-bromo-2-fluoroaniline followed by reduction.
Workflow for the Synthesis of this compound
Caption: A general workflow for the synthesis of this compound.
Methodology:
-
Diazotization: 5-Bromo-2-fluoroaniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Reduction: The resulting diazonium salt solution is then treated with a reducing agent. A common choice for this transformation is tin(II) chloride in concentrated hydrochloric acid. The reducing agent is added portion-wise or as a solution, again at a low temperature. The reaction is allowed to proceed until the diazonium salt is consumed.
-
Isolation and Purification: The product, this compound, often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Characterization Protocols
Logical Flow for the Characterization of the Synthesized Product
Caption: A logical workflow for the comprehensive characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the hydrochloride salt is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). A drop of trifluoroacetic acid may be added to improve solubility and sharpen the N-H peaks.
-
Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the compound.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Analysis: The IR spectrum is recorded, and the positions of the absorption bands are correlated with the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC or LC.
-
Analysis: The mass-to-charge ratio of the molecular ion and fragment ions are determined. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled. Store the compound in a tightly sealed container in a cool, dry place.
Applications in Research and Development
This compound is a valuable building block for the synthesis of various biologically active molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. It is commonly used in the synthesis of indole derivatives and other heterocyclic systems that are of interest in drug discovery.[4]
References
Navigating the Solubility of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties and Methodologies for a Key Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solubility of intermediates like (5-Bromo-2-fluorophenyl)hydrazine hydrochloride is paramount for successful downstream applications. This technical guide offers a detailed overview of the predicted solubility of this compound in various organic solvents, outlines robust experimental protocols for its precise determination, and provides visual workflows to aid in experimental design.
Predicted Solubility Profile
Based on the general characteristics of phenylhydrazine hydrochlorides, a qualitative solubility profile in common organic solvents can be predicted. The presence of the polar hydrazine hydrochloride group suggests solubility in polar protic and aprotic solvents, while the bromofluorophenyl ring may contribute to solubility in some less polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water | Soluble | The hydrochloride salt readily dissolves in water.[1] |
| Methanol, Ethanol | Soluble | Polar alcohols are good solvents for polar salts.[2][3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of DMSO can effectively solvate the salt.[4] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent. | |
| Ethers | Tetrahydrofuran (THF) | Slightly Soluble to Insoluble | Moderate polarity may not be sufficient to dissolve the salt. |
| Diethyl Ether | Insoluble | Low polarity makes it a poor solvent for polar salts. | |
| Halogenated | Dichloromethane (DCM) | Slightly Soluble to Insoluble | Moderate polarity may lead to limited solubility. |
| Aromatic | Toluene | Insoluble | Non-polar nature is unsuitable for dissolving polar salts. |
| Non-polar | Hexanes, Heptane | Insoluble | Lack of polarity prevents dissolution of the ionic compound. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]
Shake-Flask Method for Equilibrium Solubility Determination
This method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
High-purity organic solvents
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to several vials. The excess solid should be visually apparent.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples until equilibrium is reached, which typically takes 24 to 72 hours.
-
Sampling and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Quantitatively dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[6]
-
Calculation: Calculate the original concentration of the saturated solution to determine the solubility of the compound in the specific solvent at the given temperature.
Visualizing Experimental and Logical Workflows
Diagrammatic representations of experimental workflows and logical relationships provide clarity and aid in the planning and execution of scientific studies.
Caption: General workflow for solubility determination.
This compound is a key intermediate in the synthesis of various heterocyclic compounds, which are important scaffolds in many biologically active molecules.[7][8] A common application is in the Fischer indole synthesis.
Caption: Fischer indole synthesis pathway.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides a foundational understanding for researchers. The predicted solubility profile suggests a preference for polar solvents, and the detailed experimental protocol for the shake-flask method offers a clear path to obtaining precise quantitative data. For professionals in drug development and chemical synthesis, a thorough understanding of the solubility of this intermediate is a critical first step in optimizing reaction conditions, purification processes, and formulation development. It is recommended that researchers empirically determine the solubility in their specific solvent systems using the methodologies outlined herein.
References
- 1. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 2. chemiis.com [chemiis.com]
- 3. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | RUO [benchchem.com]
- 8. This compound [synhet.com]
Purity analysis of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride by HPLC
An In-Depth Technical Guide to the Purity Analysis of (5-Bromo-2-fluorophenyl)hydrazine Hydrochloride by High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the determination of assay and related substances of drug substances and intermediates.[1][2] This technical guide provides a comprehensive overview of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.
The method described herein is designed to be specific, accurate, precise, and robust, capable of separating the main component from its potential process-related impurities and degradation products.[3][4] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of pharmaceutical intermediates.
Experimental Protocol: HPLC Purity Analysis
This section details the materials, instrumentation, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard and test sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)[5]
-
Orthophosphoric acid (AR grade)
-
Deionized water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A validated HPLC system equipped with a UV detector is essential for this analysis.[6] The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 45 minutes |
Preparation of Solutions
1.3.1 Mobile Phase A (Buffer Preparation)
-
Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas.
1.3.2 Diluent
Prepare a mixture of Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).
1.3.3 Standard Solution Preparation (0.05 mg/mL)
-
Accurately weigh about 5.0 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Make up to the mark with diluent and mix well.
1.3.4 Sample Solution Preparation (1.0 mg/mL)
-
Accurately weigh about 25.0 mg of the this compound test sample into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate to dissolve.
-
Make up to the mark with diluent and mix well.
Gradient Elution Program
The separation of impurities is achieved using a gradient elution program as detailed below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 70 | 30 |
| 25 | 30 | 70 |
| 35 | 30 | 70 |
| 36 | 95 | 5 |
| 45 | 95 | 5 |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][6] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the main peak and known impurities. Peak purity of the analyte peak should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the analyte and all specified impurities over the concentration range. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the assay and for impurities at different concentration levels. |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 1.0% for the assay and ≤ 5.0% for impurities. Intermediate Precision: RSD ≤ 2.0% for the assay and ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature). |
Data Presentation
The following tables present representative data obtained during the analysis.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |
Table 2: Impurity Profile of a Sample Batch
| Peak Name | Retention Time (min) | Relative Retention Time (RRT) | Area (%) | Specification |
| Impurity A | 8.5 | 0.65 | 0.08 | NMT 0.15% |
| Impurity B | 11.2 | 0.86 | Not Detected | NMT 0.10% |
| (5-Bromo-2-fluorophenyl)hydrazine | 13.0 | 1.00 | 99.85 | NLT 99.0% |
| Unknown Impurity 1 | 15.4 | 1.18 | 0.05 | NMT 0.10% |
| Unknown Impurity 2 | 19.8 | 1.52 | 0.02 | NMT 0.10% |
| Total Impurities | - | - | 0.15 | NMT 0.50% |
NMT: Not More Than; NLT: Not Less Than
Visualizations
The following diagrams illustrate the experimental workflow and the logical classification of potential impurities.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Classification of potential impurities.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the routine quality control and purity analysis of this compound. The method is specific, sensitive, and robust, allowing for the accurate quantification of the main component and the detection of related substances. Adherence to the detailed experimental protocol and method validation guidelines will ensure reliable and consistent results, contributing to the overall quality assurance of the final pharmaceutical product.
References
Reactivity Profile of (5-Bromo-2-fluorophenyl)hydrazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity, experimental protocols, and key applications of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride. This compound is a valuable reagent in synthetic organic chemistry, primarily utilized in the construction of halogenated indole and pyrazole scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Core Reactivity: Fischer Indole Synthesis
The principal application of this compound is as a precursor in the Fischer indole synthesis. This classic reaction allows for the formation of the indole ring system, a core structure in many biologically active compounds, through the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the aromatic indole.
The use of this compound in this synthesis leads to the formation of 6-bromo-4-fluoro-substituted indoles. The presence of the bromo and fluoro substituents on the indole ring provides valuable handles for further functionalization, for instance, through cross-coupling reactions, and can significantly influence the pharmacological properties of the final molecule.
General Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General scheme of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-1H-indole
This protocol is a representative procedure based on established methods for the Fischer indole synthesis.
Materials:
-
This compound
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid or zinc chloride)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add pyruvic acid (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the mixture while maintaining the low temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the hydrazone.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude 6-bromo-4-fluoro-1H-indole-2-carboxylic acid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Decarboxylation (if necessary):
-
The resulting 2-carboxylic acid can be decarboxylated by heating to yield 6-bromo-4-fluoro-1H-indole.
-
Quantitative Data
The following table summarizes typical reaction parameters for Fischer indole syntheses with substituted phenylhydrazines. Please note that the exact yield for the synthesis of 6-bromo-4-fluoro-1H-indole may vary and should be optimized.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Bromophenylhydrazine | Acetone | Zinc Chloride | Ethanol | 4 hours (reflux) | ~75% | General Literature |
| Phenylhydrazine | Pyruvic Acid | Sulfuric Acid | Ethanol | 3 hours (reflux) | ~80% | General Literature |
| (5-Bromo-2-fluorophenyl)hydrazine | Pyruvic Acid | Sulfuric Acid | Ethanol | 2-4 hours (reflux) | Not reported | Inferred |
Secondary Reactivity: Pyrazole Synthesis
This compound can also undergo condensation reactions with 1,3-dicarbonyl compounds to form substituted pyrazoles. This reaction, often a variation of the Knorr pyrazole synthesis, provides access to a different class of five-membered nitrogen-containing heterocycles.
General Reaction Scheme
Caption: General scheme for pyrazole synthesis.
Experimental Protocol: Synthesis of a Substituted Pyrazole
This is a general procedure for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol or acetic acid
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol or acetic acid.
-
Add this compound (1.0 eq) to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
Signaling Pathways and Experimental Workflows
Currently, there is no specific signaling pathway in which this compound has been identified as a direct modulator. Its utility lies in the synthesis of novel compounds that may then be screened for biological activity against various cellular targets and pathways.
The general experimental workflow for utilizing this reagent in a drug discovery context is outlined below.
Caption: A typical drug discovery workflow.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of halogenated indoles and pyrazoles. Its primary application in the Fischer indole synthesis provides a reliable route to 6-bromo-4-fluoro-substituted indoles, which are important scaffolds in medicinal chemistry. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of (5-Bromo-2-fluorophenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride. Due to the limited availability of specific experimental data for this compound in published literature, this guide synthesizes information from safety data sheets of structurally related compounds, general principles of thermal analysis, and known decomposition pathways of hydrazine derivatives. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering insights into the safe handling, storage, and potential degradation pathways of this important pharmaceutical intermediate.
Compound Profile
This compound is a halogenated aromatic hydrazine derivative utilized as a key building block in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a bromine and a fluorine atom on the phenyl ring, imparts specific reactivity and properties that are leveraged in the construction of complex molecular architectures.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | 4-Fluorophenylhydrazine hydrochloride | 3-Fluorophenylhydrazine hydrochloride |
| CAS Number | 214916-08-2[1][2] | 823-85-8 | Not specified |
| Molecular Formula | C₆H₇BrClFN₂[2] | C₆H₇FN₂ · HCl[3] | C₆H₇FN₂ · HCl[4] |
| Molecular Weight | 241.49 g/mol [2] | Not specified | 162.6 g/mol [4] |
| Appearance | Not specified | Beige powder[3] | Light brown powder[4] |
| Melting Point | Not specified | 275 - 277 °C[3] | 268 °C[4] |
| Decomposition Temperature | No data available | No data available[3] | No data available[4] |
Thermal Stability and Decomposition Analysis
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available, the thermal behavior of structurally similar compounds and the general decomposition patterns of hydrazine derivatives can provide valuable insights. Phenylhydrazine hydrochlorides are generally stable solids at ambient temperatures but will decompose upon heating.
The decomposition of hydrazine and its derivatives can be influenced by factors such as temperature, pressure, and the presence of catalytic surfaces. At lower temperatures, the decomposition of hydrazine often yields ammonia (NH₃), while at higher temperatures, nitrogen (N₂) and hydrogen (H₂) gases are the predominant products.[5] The decomposition can proceed through various intermediates, including diazene (N₂H₂) and hydrazyl radicals (N₂H₃).[5]
For this compound, the decomposition is expected to be more complex due to the substituted phenyl ring. Potential hazardous decomposition products could include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[4]
Table 2: Predicted Thermal Decomposition Data for this compound
| Analytical Technique | Parameter | Predicted Observation |
| TGA | Onset of Decomposition | Expected to be near or above the melting point. For analogous compounds, this is >250 °C. |
| Mass Loss Steps | Multiple mass loss steps are likely, corresponding to the loss of HCl, followed by the decomposition of the organic moiety. | |
| Final Residue | A small percentage of carbonaceous residue may remain at high temperatures. | |
| DSC | Endothermic Events | Melting of the hydrochloride salt. |
| Exothermic Events | Decomposition is typically an exothermic process. |
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass are determined.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: A small amount of sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by peaks in the curve. The peak temperature and the enthalpy change (ΔH) for each transition are calculated.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Postulated Decomposition Pathway
The thermal decomposition of this compound likely initiates with the loss of hydrogen chloride, followed by the cleavage of the N-N bond, which is generally the weakest bond in hydrazine derivatives. Subsequent reactions could lead to the formation of various smaller molecules.
Caption: Postulated decomposition pathway.
Safety, Handling, and Storage
Given the potential for thermal decomposition and the release of hazardous gases, this compound should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and incompatible materials such as strong oxidizing agents.[4]
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While specific experimental data is currently lacking, the information presented, based on analogous compounds and general chemical principles, offers valuable guidance for its safe handling, storage, and use in research and development. It is strongly recommended that experimental thermal analysis be conducted to obtain precise data for this compound to ensure its safe and effective application in pharmaceutical synthesis.
References
Methodological & Application
Application Notes: Fischer Indole Synthesis of 4-Bromo-7-fluoroindole Derivatives
Introduction
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and versatile chemical reaction for synthesizing indoles from a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and natural products.[2] Halogenated indoles, particularly those containing bromine and fluorine, are of significant interest as they serve as versatile intermediates for further functionalization in drug development. This document outlines the synthesis of 4-bromo-7-fluoroindole derivatives using (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, a key starting material for accessing this valuable structural motif.
The reaction proceeds via the initial formation of a phenylhydrazone from the condensation of the phenylhydrazine and the carbonyl compound.[3] This intermediate then tautomerizes to an ene-hydrazine, which, under acidic catalysis, undergoes a[3][3]-sigmatropic rearrangement.[1] The subsequent cyclization and elimination of an ammonia molecule yield the final aromatic indole product.[3] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][4]
Reaction Scheme
The general scheme for the synthesis of a 4-bromo-7-fluoro-2,3-disubstituted-indole is depicted below. The R¹ and R² groups originate from the chosen ketone or aldehyde.
This compound + Ketone/Aldehyde → 4-Bromo-7-fluoro-substituted-1H-indole
Experimental Protocol
This protocol details a representative synthesis of 4-Bromo-7-fluoro-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and cyclohexanone (1.1 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent and catalyst. The amount should be sufficient to dissolve the reactants and facilitate stirring (e.g., 5-10 mL per gram of hydrazine).
-
Cyclization Reaction: Heat the reaction mixture to reflux (typically 110-120°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The reaction time can vary from a few hours to overnight.[5]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.[5]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 4-Bromo-7-fluoro-1,2,3,4-tetrahydrocarbazole.
Data Presentation
The following table summarizes representative quantitative data for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| (5-Bromo-2-fluorophenyl)hydrazine HCl | 1.0 eq (e.g., 2.42 g, 10 mmol) | Limiting Reagent |
| Cyclohexanone | 1.1 eq (e.g., 1.08 g, 11 mmol) | |
| Catalyst / Solvent | ||
| Glacial Acetic Acid | 20 mL | Acts as both solvent and acid catalyst |
| Reaction Conditions | ||
| Temperature | Reflux (~118 °C) | |
| Reaction Time | 4 - 12 hours | Monitor by TLC |
| Product Yield | ||
| Product Name | 4-Bromo-7-fluoro-1,2,3,4-tetrahydrocarbazole | |
| Theoretical Yield | 2.84 g (for 10 mmol scale) | |
| Actual Yield | ~ 1.99 - 2.41 g | Varies based on reaction scale and purity |
| Percent Yield | 70 - 85% | Typical range after purification |
Workflow Visualization
The following diagram illustrates the general workflow for the Fischer indole synthesis protocol described.
Caption: Experimental workflow for the Fischer indole synthesis.
References
Application Notes and Protocols for the Synthesis of 6-Bromo-4-fluoro-1H-indole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of robust and efficient methods for the synthesis of substituted indoles is of significant interest to the scientific community. The Fischer indole synthesis, a classic and versatile reaction, remains a cornerstone for the construction of the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 6-bromo-4-fluoro-1H-indole from (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, a valuable intermediate in the synthesis of various bioactive molecules.
Principle of the Reaction
The Fischer indole synthesis proceeds through the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1] The reaction mechanism involves the initial formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[1] A variety of Brønsted and Lewis acids can be employed as catalysts, with polyphosphoric acid (PPA) being a common and effective choice for promoting the cyclization.[2][3][4]
Experimental Protocol
This protocol details the synthesis of 6-bromo-4-fluoro-1H-indole from this compound and a suitable ketone, such as acetone.
Materials:
-
This compound
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
Step 1: Hydrazone Formation (In situ)
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add ethanol (20 mL) and acetone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
Step 2: Fischer Indole Cyclization
-
To the reaction mixture from Step 1, cautiously add polyphosphoric acid (PPA) (10 eq by weight relative to the hydrazine).
-
Attach a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
Step 3: Work-up and Extraction
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice (approximately 100 g) in a beaker with stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane, to isolate the pure 6-bromo-4-fluoro-1H-indole.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of 6-bromo-4-fluoro-1H-indole under different reaction conditions. This data is provided for illustrative purposes to guide optimization.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Polyphosphoric Acid (PPA) | Neat | 110 | 3 | 75 | >98 |
| 2 | Zinc Chloride (ZnCl₂) | Ethanol | 80 (reflux) | 8 | 65 | >95 |
| 3 | Sulfuric Acid (H₂SO₄) | Acetic Acid | 100 | 6 | 70 | >95 |
| 4 | Microwave Irradiation (PPA) | Ethanol | 150 | 0.5 | 82 | >98 |
Visualizations
Fischer Indole Synthesis Workflow
Caption: Experimental workflow for the synthesis of 6-bromo-4-fluoro-1H-indole.
Logical Relationship of Reaction Steps
Caption: Key stages in the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Lewis Acid Catalysts for Fischer Indole Synthesis with Substituted Hydrazines
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a classic and versatile method for the construction of the indole nucleus, is significantly influenced by the choice of acid catalyst.[1][2] Lewis acids, in particular, have demonstrated broad utility in promoting this reaction with a variety of substituted hydrazines and carbonyl compounds.[3][4] These catalysts play a crucial role in activating the carbonyl group, facilitating the formation of the key hydrazone intermediate, and catalyzing the subsequent[5][5]-sigmatropic rearrangement and cyclization steps.[1][2][6] This document provides a comparative overview of common Lewis acid catalysts, detailed experimental protocols, and data to guide catalyst selection and reaction optimization for the synthesis of diverse indole derivatives.
Performance Comparison of Lewis Acid Catalysts
Commonly employed Lewis acids include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[1][3][4] Zinc chloride is one of the most frequently used catalysts and is often considered a reliable choice for a wide range of substrates.[6][7] Boron trifluoride etherate is also a popular and effective catalyst.[3]
Table 1: Comparison of Lewis Acid Catalysts in the Synthesis of Various Indole Derivatives
| Phenylhydrazine Substituent | Carbonyl Compound | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Unsubstituted | Acetophenone | ZnCl₂ | Choline chloride·2ZnCl₂ | 95 | 4 h | 91 |
| Unsubstituted | Cyclohexanone | ZnCl₂ | Ethanol | Reflux | 3 h | 85 |
| Unsubstituted | Propiophenone | Eaton's Reagent (P₂O₅ in MeSO₃H) | - | 170 (Microwave) | 10 min | 92 |
| p-Methoxyphenyl | Acetophenone | ZnCl₂ | Triethylene glycol | Microwave | - | High |
| Unsubstituted | Butanone | ZnCl₂ | Choline chloride·2ZnCl₂ | - | - | 56 |
| Unsubstituted | Cyclohexanone | ZnCl₂ | Choline chloride·2ZnCl₂ | - | - | 38 |
| o,m-Tolyl | Isopropyl methyl ketone | Acetic Acid (as catalyst and solvent) | - | Room Temp | - | High |
| o,m-Tolyl | 2-Methylcyclohexanone | Acetic Acid (as catalyst and solvent) | - | Room Temp | - | High |
| o,p-Nitrophenyl | 2-Methylcyclohexanone | Acetic Acid (as catalyst and solvent) | - | Reflux | - | - |
Experimental Protocols
The following protocols provide detailed methodologies for the Fischer indole synthesis using different Lewis acid catalysts.
Protocol 1: General Procedure using Zinc Chloride (ZnCl₂) under Thermal Conditions
This protocol describes a general method for the synthesis of 2,3-dimethylindole from phenylhydrazine and butanone using zinc chloride as the catalyst.
Materials:
-
Phenylhydrazine
-
Butanone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add butanone (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the phenylhydrazone.
-
To this mixture, add anhydrous zinc chloride (1.2 equivalents) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a dilute solution of hydrochloric acid to quench the reaction.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole.
Protocol 2: Microwave-Assisted Synthesis using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol outlines a rapid, microwave-assisted synthesis of indolo[3,2-c]quinolines.[5]
Materials:
-
Substituted 2,3-dihydroquinolinone
-
Arylhydrazine hydrochloride
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a microwave-safe reaction vessel, combine the 2,3-dihydroquinolinone (1 equivalent) and the arylhydrazine hydrochloride (1.2 equivalents) in the chosen solvent.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150 °C) for a short duration (e.g., 15 minutes) to facilitate hydrazone formation.[5]
-
Cool the vessel, then add boron trifluoride etherate (BF₃·OEt₂) (e.g., 2 equivalents) to the reaction mixture.
-
Seal the vessel and irradiate again in the microwave reactor at a higher temperature (e.g., 200 °C) for a short period (e.g., 5 minutes) to effect the cyclization.[5]
-
After cooling, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the indolo[3,2-c]quinoline product.[5]
Visualizations
Mechanism of Lewis Acid-Catalyzed Fischer Indole Synthesis
The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis catalyzed by a Lewis acid.[2][4][6]
Caption: Mechanism of the Lewis acid-catalyzed Fischer indole synthesis.
Experimental Workflow
This diagram outlines a typical experimental workflow for the Lewis acid-catalyzed Fischer indole synthesis.
Caption: General experimental workflow for Fischer indole synthesis.
Catalyst Selection Logic
The choice of Lewis acid can depend on several factors, including the reactivity of the substrates and the desired reaction conditions. This diagram presents a simplified decision-making process.
Caption: Logic for Lewis acid catalyst selection in Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 6-bromo-4-fluoroindole via Fischer Indolization of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride
Application Note AP-CHEM-2025-01
For research, scientific, and drug development professionals.
This document provides a detailed protocol for the synthesis of 6-bromo-4-fluoroindole, a valuable heterocyclic building block in medicinal chemistry, starting from (5-Bromo-2-fluorophenyl)hydrazine hydrochloride. The described method is based on the classical Fischer indole synthesis, a reliable and widely used transformation for the construction of indole ring systems.
Introduction
Indole scaffolds are core components of numerous pharmaceuticals and biologically active compounds. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 6-bromo-4-fluoroindole, in particular, serves as a key intermediate for the synthesis of a variety of therapeutic agents. The Fischer indole synthesis provides a direct and efficient route to this scaffold.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[2] This application note details a robust protocol for this transformation using acetaldehyde dimethyl acetal as a stable and easy-to-handle acetaldehyde equivalent.
Physicochemical and Safety Data
A summary of the key physicochemical and safety data for the starting material and the final product is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | This compound | 6-bromo-4-fluoroindole |
| CAS Number | 214916-08-2[3] | 885520-59-2[4] |
| Molecular Formula | C₆H₇BrClFN₂ | C₈H₅BrFN[4] |
| Molecular Weight | 241.49 g/mol [5] | 214.03 g/mol [1] |
| Appearance | Light-yellow to yellow powder or crystals[5] | Off-white to light brown solid[6] |
| Melting Point | Not reported | 88 - 92 °C |
| Solubility | Soluble in polar solvents | Soluble in organic solvents like ethyl acetate, dichloromethane |
| Storage | Refrigerator, under inert atmosphere[5] | 2-8°C, under inert atmosphere[4] |
Table 2: Safety and Hazard Information
| Hazard | This compound | 6-bromo-4-fluoroindole |
| GHS Pictograms | ||
| Signal Word | Warning[5] | Warning[1] |
| Hazard Statements | H302, H315, H319, H335[5] | H302, H315, H319, H335[1] |
| Precautionary Statements | P261, P305, P338, P351[5] | P261, P305+P351+P338[4] |
Reaction Scheme and Mechanism
The synthesis of 6-bromo-4-fluoroindole proceeds via the Fischer indole synthesis. The overall reaction is depicted below:
The mechanism of the Fischer indole synthesis is a well-established cascade of reactions involving the formation of a phenylhydrazone, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.
Experimental Protocol
This protocol outlines the synthesis of 6-bromo-4-fluoroindole on a laboratory scale.
Materials and Equipment:
-
This compound
-
Acetaldehyde dimethyl acetal
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add glacial acetic acid (approximately 10 mL per gram of hydrazine hydrochloride) to the flask. Stir the suspension and then add acetaldehyde dimethyl acetal (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water (approximately 50 mL).
-
Neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexane or a mixture of dichloromethane in hexane (e.g., 20% DCM in hexane).[6]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 6-bromo-4-fluoroindole as an off-white to light brown solid.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 6-bromo-4-fluoroindole.
Characterization Data of 6-bromo-4-fluoroindole
The identity and purity of the synthesized 6-bromo-4-fluoroindole can be confirmed by standard analytical techniques. Representative data is summarized below.
Table 3: Spectroscopic and Analytical Data
| Technique | Data |
| ¹H NMR | Spectral data available from commercial suppliers.[7][8] |
| ¹³C NMR | Spectral data available from commercial suppliers.[7][8] |
| Mass Spec. (MS) | Expected m/z for C₈H₅BrFN: [M]⁺ at ~213 and [M+2]⁺ at ~215 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).[9] |
| FT-IR (cm⁻¹) | Expected characteristic peaks around 3400 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1600-1450 (aromatic C=C stretch).[10][11] |
| Purity (by HPLC) | Typically ≥97% after chromatography.[12] |
Conclusion
The Fischer indole synthesis provides an effective and straightforward method for the preparation of 6-bromo-4-fluoroindole from this compound. The use of acetaldehyde dimethyl acetal offers a safe and convenient alternative to gaseous acetaldehyde. The protocol described herein, including the detailed work-up and purification steps, can be readily implemented in a standard organic chemistry laboratory to access this important building block for drug discovery and development.
References
- 1. 6-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 24728169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-6-fluoro-1H-indole | C8H5BrFN | CID 24728173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [synhet.com]
- 4. 6-Bromo-4-fluoro-1H-indole | 885520-59-2 [sigmaaldrich.com]
- 5. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | 60481-35-8 [sigmaaldrich.com]
- 6. 6-BROMO-4-FLUORO INDOLE | 885520-59-2 [chemicalbook.com]
- 7. 6-BROMO-4-FLUORO INDOLE(885520-59-2) 1H NMR [m.chemicalbook.com]
- 8. 885520-59-2|6-Bromo-4-fluoro-1H-indole|BLD Pharm [bldpharm.com]
- 9. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemscene.com [chemscene.com]
Application Notes and Protocols for the Preparation of Indole-Based Kinase Inhibitors using (5-Bromo-2-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy. The Fischer indole synthesis is a robust and versatile method for the construction of this heterocyclic system. This application note provides a detailed protocol for the synthesis of a 5-bromo-2-fluoro-indole derivative, a potential kinase inhibitor scaffold, utilizing (5-Bromo-2-fluorophenyl)hydrazine hydrochloride as a key starting material. The bromine and fluorine substitutions on the indole ring offer opportunities for further functionalization and can influence the compound's pharmacokinetic and pharmacodynamic properties.
The synthesized indole derivatives can be evaluated for their inhibitory activity against various protein kinases. A prominent target is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer, promoting cell survival, proliferation, and growth.[1] This document outlines the synthetic procedure, provides a framework for biological evaluation, and visualizes the relevant signaling pathway and experimental workflows.
Data Presentation
The following table summarizes the key quantitative data for a representative indole-based kinase inhibitor synthesized from this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay GI50 (µM) |
| BI-1 | PI3Kβ | 15 | PTEN-null PC3 | 0.5 |
| PI3Kα | >1000 | |||
| PI3Kδ | 250 | |||
| PI3Kγ | >1000 |
Note: The data presented here is representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid (BI-1 Precursor)
This protocol describes the synthesis of a key intermediate for further elaboration into potential kinase inhibitors, using the Fischer indole synthesis.
Materials:
-
This compound
-
Levulinic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Add levulinic acid (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
-
Fischer Indole Cyclization:
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (100 mL).
-
A precipitate will form. Adjust the pH to approximately 2-3 with a 2M sodium hydroxide solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent to afford pure 2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid.
-
Protocol 2: PI3Kβ Kinase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of the synthesized compound against the PI3Kβ enzyme.
Materials:
-
Recombinant human PI3Kβ enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Synthesized inhibitor compound (BI-1) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Preparation:
-
Prepare a serial dilution of the inhibitor compound (BI-1) in DMSO.
-
Prepare the kinase reaction mixture containing kinase assay buffer, PIP2, and ATP.
-
Prepare the PI3Kβ enzyme solution in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution or DMSO (vehicle control).
-
Add the PI3Kβ enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the reaction mixture containing PIP2 and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Agrochemical Intermediates from (5-Bromo-2-fluorophenyl)hydrazine hydrochloride
Introduction
(5-Bromo-2-fluorophenyl)hydrazine hydrochloride is a key building block in the synthesis of various heterocyclic compounds that form the core of many modern agrochemicals.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom, allows for the creation of complex molecules with desirable biological activities. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final product. This document provides detailed protocols for the synthesis of two important classes of agrochemical intermediates—pyrazoles and 1,2,4-triazoles—using this compound as the starting material. Pyrazole derivatives, in particular, are found in a wide range of commercial herbicides, fungicides, and insecticides.[2][3]
Synthesis of 1-(5-Bromo-2-fluorophenyl)-pyrazole Intermediates
The synthesis of pyrazoles from hydrazine derivatives is a well-established and robust reaction in organic chemistry. The most common method involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent.[3][4] This reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Figure 1: Reaction scheme for pyrazole synthesis.
Experimental Protocol: Synthesis of 1-(5-Bromo-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes a representative procedure for the synthesis of a substituted pyrazole via the cyclocondensation of this compound with acetylacetone (a 1,3-diketone).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (absolute)
-
Sulfuric acid (concentrated) or Glacial Acetic Acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add absolute ethanol (30-40 mL) to the flask and stir the mixture to dissolve the starting material.
-
Addition of Reagents: Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of concentrated sulfuric acid or a few milliliters of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 1-(5-Bromo-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Representative Data for Substituted Pyrazole Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of pyrazoles from various substituted hydrazines and 1,3-dicarbonyl compounds, which can be considered representative for the protocol described above.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | None | Nano-ZnO | < 1 | 95% | [2] |
| 4-Bromophenylhydrazine | 1,3-diketone | Ethanol | H₂SO₄ | 6 | 60-80% | [4] |
| Phenylhydrazine hydrochloride | Chalcone | Ethanol | - | 6-10 | Good | [3] |
| Arylhydrazines | 1,3-diketones | Acetic Acid | - | 2-4 | 70-90% | General knowledge |
Synthesis of 1-(5-Bromo-2-fluorophenyl)-1,2,4-triazole Intermediates
The synthesis of 1,2,4-triazoles can be achieved through various routes. A common and efficient method involves the reaction of a hydrazine hydrochloride salt with an amidine reagent.[5] This approach offers high regioselectivity and generally proceeds under mild conditions.
Figure 2: Reaction scheme for 1,2,4-triazole synthesis.
Experimental Protocol: Synthesis of a 1-(5-Bromo-2-fluorophenyl)-5-substituted-1,2,4-triazole
This protocol is a representative procedure for the synthesis of a 1,5-disubstituted-1,2,4-triazole from this compound and an oxamide-derived amidine reagent, adapted from established methodologies.[5]
Materials:
-
This compound
-
Oxamide-derived amidine reagent
-
Glacial Acetic Acid (AcOH) or Methanol (MeOH)
-
Triethylamine (if necessary for acid-sensitive substrates)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the amidine reagent (1.0 eq) in a suitable polar solvent such as glacial acetic acid or methanol (15-20 mL).
-
Addition of Hydrazine: Add this compound (1.0 eq) to the stirred solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours (typically 2-12 h) until the reaction is complete, as monitored by TLC. Acetic acid as a solvent can accelerate the reaction rate.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If acetic acid was used, it can be removed under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product with dichloromethane (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with water, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the mixture and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to afford the pure 1-(5-Bromo-2-fluorophenyl)-5-substituted-1,2,4-triazole.
Representative Data for Substituted 1,2,4-Triazole Synthesis
The following table provides representative data for the synthesis of 1,5-disubstituted-1,2,4-triazoles from various hydrazine hydrochloride salts.
| Hydrazine Hydrochloride | Amidine Reagent | Solvent | Temperature | Yield (%) | Reference |
| Aryl Hydrazine HCl | Oxamide-derived | AcOH | Room Temp | 75-90% | [5] |
| Alkyl Hydrazine HCl | Oxamide-derived | MeOH | Room Temp | 70-85% | [5] |
| Phenylhydrazine HCl | N-formyl-acetamide | DCM | Room Temp | ~60% | [6] |
| Hydrazine Hydrate | Carboxylic Acid | Reflux | High | Good | [6] |
Overall Synthesis Workflow
The synthesis of agrochemical intermediates from this compound generally follows a straightforward workflow, starting from the key building block and leading to diverse heterocyclic cores that can be further elaborated into final active ingredients.
Figure 3: General workflow for the synthesis of agrochemical intermediates.
This compound is a versatile and valuable starting material for the synthesis of pyrazole and 1,2,4-triazole based agrochemical intermediates. The protocols outlined in this document provide robust and adaptable methods for accessing these important heterocyclic cores. The representative data indicates that these transformations typically proceed in good to excellent yields under relatively mild conditions. These intermediates can then be further elaborated to create novel and effective active ingredients for crop protection.
References
- 1. This compound [synhet.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 6. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Bromo-indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] The functionalization of the indole ring is therefore of paramount importance in drug discovery and development.[3][4] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the synthesis of complex, highly substituted indole derivatives from readily available bromo-indole precursors.[2][5]
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions of bromo-indoles, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies are foundational for building diverse molecular libraries for screening and lead optimization.[1][6]
Suzuki-Miyaura Coupling: C-C Bond Formation
Application Notes
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating C(sp²)-C(sp²) bonds by coupling an organoboron species (like a boronic acid) with an organic halide.[1] For bromo-indoles, this reaction is highly effective for introducing aryl or heteroaryl substituents onto the indole core. The reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[7] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with nitrogen-containing heterocycles like indole, where careful optimization can prevent side reactions and catalyst inhibition.[1][7] This method has been successfully applied to the synthesis of 5,7-diarylindoles and other functionalized indoles, often using water as a green solvent.[8]
Data Presentation: Suzuki-Miyaura Coupling of Bromo-indoles
| Entry | Bromo-indole Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Ref. |
| 1 | 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | H₂O | 120 (MW) | 1 h | 91 | [8] |
| 2 | 5,7-dibromo-3-formylindole | Indole-5-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | H₂O | 120 (MW) | 1 h | 77 | [7] |
| 3 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 h | 92 | [9] |
| 4 | 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 h | 85 | [9] |
| *Indazole is a common bioisostere of indole, and the reaction conditions are highly relevant. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of bromo-indazoles and bromo-indoles.[7][9]
Materials:
-
Bromo-indole (1.0 mmol)
-
Arylboronic acid (1.2-2.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethoxyethane (DME) (10 mL)
-
Water (2.5 mL)
-
Nitrogen or Argon gas
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the bromo-indole (1.0 mmol), Pd(dppf)Cl₂ (10 mol%), and a magnetic stir bar.
-
In a separate flask, dissolve the arylboronic acid (2.0 mmol) in DME (2.6 mL) and potassium carbonate (2.0 mmol) in water (2.5 mL).
-
Add the solutions of the boronic acid and base to the Schlenk flask containing the bromo-indole and catalyst.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated indole.[9]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Heck reaction.
Sonogashira Coupling: C-C Bond Formation (Alkynylation)
Application Notes
The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. T[10][11]his reaction typically employs a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) in the presence of a base like triethylamine. T[10]he resulting alkynyl-indoles are versatile intermediates, serving as precursors for more complex heterocyclic systems or as pharmacophores themselves. The reaction conditions can often be tuned to proceed at room temperature or with gentle heating.
[10]Data Presentation: Sonogashira Coupling of 5-Bromoindole
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Ref. |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 | |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 |
Experimental Protocol: Synthesis of 5-(Phenylethynyl)-1H-indole
This protocol is a specific example of a Sonogashira coupling reaction.
[10]Materials:
-
5-bromoindole (196 mg, 1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol)
-
Copper(I) iodide (CuI) (10 mg, 0.05 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Triethylamine (Et₃N) (0.28 mL, 2.0 mmol)
-
Phenylacetylene (0.13 mL, 1.2 mmol)
-
Argon gas
-
Schlenk flask with a magnetic stir bar
Procedure:
-
In a Schlenk flask, combine 5-bromoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. 6[10]. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL). 9[10]. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(phenylethynyl)-1H-indole.
[10]Visualization: Sonogashira Coupling Workflow
Caption: General workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
Application Notes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. T[12][13]his reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. T[14]he development of sophisticated phosphine ligands (e.g., Xantphos, XPhos) has been critical to the success and broad scope of this transformation, allowing for the coupling of a wide range of amines and amides with bromo-indoles under relatively mild conditions. T[13][15]he reaction is also applicable to unprotected bromo-tryptophans and even complex natural products under aqueous conditions.
[16]Data Presentation: Buchwald-Hartwig Amination of Bromo-aza/indoles
| Entry | Bromo-indole Substrate | Amine/Amide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N-benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (3) | Dioxane | 100 | 2 | 87 | |
| 2 | N-ethyl-4-bromo-7-azaindole | Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (3) | Dioxane | 100 | 1 | 92 | |
| 3 | N-methyl-4-bromo-7-azaindole | D-alanine methyl ester | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (3) | Dioxane | 100 | 1 | 89 | |
| 4 | 5-bromoindole | Aniline | L-Pd-G1 (precatalyst) | - | K₃PO₄ | t-AmylOH/H₂O | 65 | 16 | 85 | |
| 5 | 5-bromotryptophan | Aniline | L-Pd-G1 (precatalyst) | - | K₃PO₄ | t-AmylOH/H₂O | 65 | 16 | 80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common practices reported in the literature.
-
Bromo-indole derivative (1.0 equiv)
-
Amine or Amide (1.1-2.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5-5 mol%)
-
Xantphos or XPhos (5-10 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (t-BuONa) (2.0-3.0 equiv)
-
Anhydrous Dioxane or Toluene
-
Nitrogen or Argon gas
-
Schlenk tube or microwave vial with a magnetic stir bar
Procedure:
-
Add the bromo-indole (1.0 equiv), amine/amide (1.1 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., Xantphos, 5 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv) to a dry Schlenk tube equipped with a stir bar.
-
Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., Dioxane) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 1-6 hours. 6[15]. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 16. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Regioselectivity in Fischer Indole Synthesis with Unsymmetrical Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the synthesis of the indole nucleus, a privileged scaffold in a vast number of pharmaceuticals and natural products. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound. While versatile, the use of unsymmetrical ketones introduces the challenge of regioselectivity, leading to the potential formation of two isomeric indole products. This outcome is dictated by the direction of the initial enamine formation and the subsequent[1][1]-sigmatropic rearrangement.
These application notes provide a comprehensive overview of the factors governing regioselectivity in the Fischer indole synthesis with unsymmetrical ketones. Detailed experimental protocols for various conditions are presented, along with a summary of quantitative data to guide researchers in predicting and controlling the isomeric product distribution.
Factors Influencing Regioselectivity
The regiochemical outcome of the Fischer indole synthesis with unsymmetrical ketones is a delicate interplay of steric and electronic effects, the nature of the acid catalyst, and the reaction conditions.
1. Steric Effects: The steric bulk of the substituents on the unsymmetrical ketone plays a crucial role. Generally, the enamine intermediate is formed preferentially at the less sterically hindered α-carbon, leading to the corresponding indole isomer as the major product. For instance, in the case of methyl alkyl ketones, enolization tends to occur at the methyl group, yielding the 2-methyl-3-alkylindole.[2]
2. Electronic Effects: The electronic nature of the substituents on both the phenylhydrazine and the ketone can influence the stability of the enamine intermediates and the transition state of the[1][1]-sigmatropic rearrangement. Electron-donating groups on the phenylhydrazine ring can accelerate the reaction.[1] Conversely, electron-withdrawing groups on the ketone can influence the acidity of the α-protons, thereby affecting the direction of enolization.
3. Acid Catalyst: The choice and concentration of the acid catalyst are paramount in controlling regioselectivity. Both Brønsted and Lewis acids are employed, and their strength and concentration can significantly alter the product ratio.[2][3] Stronger acids and higher concentrations tend to favor the formation of the thermodynamically more stable enamine, which often corresponds to the enolization at the more substituted α-carbon. Conversely, weaker acids may favor the kinetically controlled product, arising from enolization at the less substituted position.[2][3]
4. Reaction Temperature and Solvent: Higher reaction temperatures can provide the energy to overcome the activation barrier for the formation of the thermodynamically favored isomer. The polarity and coordinating ability of the solvent can also influence the reaction pathway by stabilizing intermediates and transition states differently.
Data Presentation: Regioisomer Ratios in the Fischer Indole Synthesis of Unsymmetrical Ketones
The following table summarizes the reported regioisomeric ratios for the Fischer indole synthesis with various unsymmetrical ketones under different acidic conditions. This data provides a valuable reference for predicting the outcome of similar reactions.
| Ketone | Phenylhydrazine | Acid Catalyst | Conditions | Product A (Structure) | Product B (Structure) | Ratio (A:B) | Reference(s) |
| Methyl Ethyl Ketone | Phenylhydrazine | 90% (w/w) H₃PO₄ | - | 2,3-Dimethylindole | 2-Ethylindole | 100:0 | [3] |
| Methyl Ethyl Ketone | Phenylhydrazine | 70% (w/w) H₂SO₄ | - | 2,3-Dimethylindole | 2-Ethylindole | Major:B | [3] |
| Methyl Ethyl Ketone | Phenylhydrazine | Eaton's Reagent (P₂O₅/MeSO₃H) | Neat | 2,3-Dimethylindole | 2-Ethylindole | 1:99 | [4] |
| Phenethyl Methyl Ketone | Phenylhydrazine | 90% (w/w) H₃PO₄ | - | 2-Methyl-3-phenethylindole | 2-Benzylindole | 100:0 | [3] |
| Phenethyl Methyl Ketone | Phenylhydrazine | 83% (w/w) P₂O₅ in H₂O | - | 2-Methyl-3-phenethylindole | 2-Benzylindole | Major:B | [3] |
| Isopropyl Methyl Ketone | Phenylhydrazine | 90% (w/w) H₃PO₄ | - | 2,3,3-Trimethyl-3H-indole | 2-Isopropylindole | 100:0 | [3] |
| Isopropyl Methyl Ketone | Phenylhydrazine | 70% (w/w) H₂SO₄ | - | 2,3,3-Trimethyl-3H-indole | 2-Isopropylindole | Major:B | [3] |
| 2-Pentanone | Phenylhydrazine | p-TsOH | Toluene, reflux | 2-Methyl-3-propylindole | 2-Ethyl-3-methylindole | - | [5] |
| Benzyl Methyl Ketone | Phenylhydrazine | Acetic Acid | Reflux | 2-Methyl-3-phenylindole | 2-Benzylindole | - | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting the Fischer indole synthesis with unsymmetrical ketones under various conditions.
Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted Indoles[5]
This protocol describes a general and efficient one-pot procedure for the synthesis of 2,3-disubstituted indoles from a ketone and a phenylhydrazine.
Materials:
-
Phenylhydrazine (or substituted phenylhydrazine hydrochloride) (1.0 mmol)
-
Unsymmetrical ketone (1.0 mmol)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 3.0 mmol)
-
Water
-
Ethanol
Procedure:
-
In a test tube, combine the phenylhydrazine (108 mg, 1.0 mmol), the unsymmetrical ketone (1.0 mmol), and p-toluenesulfonic acid monohydrate (570 mg, 3.0 mmol).
-
Heat the mixture with swirling in an oil bath at 100 °C for 5 minutes.
-
Cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the corresponding indole.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Fischer Indole Synthesis[7]
This protocol utilizes microwave irradiation to accelerate the Fischer indole synthesis, often leading to higher yields and shorter reaction times.
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Unsymmetrical ketone (e.g., cyclohexanone, 1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave-safe reaction vessel, mix phenylhydrazine (1.0 mmol), the unsymmetrical ketone (1.0 mmol), and a catalytic amount of p-TSA.
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 600 W) for a short duration (e.g., 3 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Lewis Acid Catalyzed Fischer Indole Synthesis under Solvent-Free Conditions[8]
This protocol describes a solvent-free approach using a solid acid catalyst, which simplifies the work-up procedure.
Materials:
-
Arylhydrazine (1.2 mmol)
-
Unsymmetrical carbonyl compound (1.0 mmol)
-
Solid acid catalyst (e.g., Zinc Chloride)
-
Ethanol (for work-up)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a mortar, combine the arylhydrazine (1.2 mmol), the unsymmetrical carbonyl compound (1.0 mmol), and the solid acid catalyst.
-
Grind the mixture with a pestle for 1 hour at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add ethanol to the mixture and filter to remove the catalyst.
-
Wash the catalyst with ethyl acetate.
-
Combine the organic filtrates, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the crude indole product.
-
Purify the product by column chromatography or recrystallization.
Protocol 4: Regioselective Synthesis of 3-Unsubstituted Indoles using Eaton's Reagent[4]
This protocol describes a method to achieve high regioselectivity for the formation of 3-unsubstituted indoles from methyl ketones using Eaton's reagent.
Materials:
-
Phenylhydrazone of the methyl ketone (1.0 eq)
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid, 10% w/w)
-
Dichloromethane or Sulfolane (optional, as diluent)
-
Ice-water
-
Sodium hydroxide solution (e.g., 2N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid.
-
Add the phenylhydrazone of the methyl ketone to the Eaton's reagent at room temperature. For reactions prone to decomposition, the reagent can be diluted with dichloromethane or sulfolane.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General mechanism of the Fischer indole synthesis.
Caption: Factors influencing regioselectivity in the Fischer indole synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchwithnj.com [researchwithnj.com]
- 5. scispace.com [scispace.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Application Notes and Protocols for Microwave-Assisted Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a pivotal method for the construction of the indole nucleus.[1][2][3] This versatile reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2][3][4] The resulting indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[3][5] Traditional Fischer indole synthesis protocols, however, are often hampered by long reaction times and harsh conditions. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this classic transformation, offering significantly reduced reaction times, improved yields, and enhanced purity of the final indole products.[5][6] Microwave irradiation directly and efficiently heats the reactants and solvent, leading to a dramatic acceleration of the reaction rate.[5]
Advantages of Microwave-Assisted Fischer Indole Synthesis
-
Reduced Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes using microwave irradiation.[6][7]
-
Increased Yields: Microwave heating can lead to higher product yields compared to conventional methods.[6]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.
-
Energy Efficiency: Shorter reaction times translate to lower energy consumption, aligning with the principles of green chemistry.[6]
Reaction Mechanism and Experimental Workflow
The Fischer indole synthesis proceeds through a series of well-established steps, as illustrated below. The process begins with the formation of a phenylhydrazone from the condensation of an arylhydrazine and a carbonyl compound. This is followed by tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, cyclization, and finally the elimination of ammonia to yield the aromatic indole ring.[1][2][4]
General Reaction Scheme:
Arylhydrazine + Aldehyde/Ketone --(Acid Catalyst, Microwave Irradiation)--> Substituted Indole
A typical experimental workflow for microwave-assisted Fischer indole synthesis is a streamlined process designed for efficiency and high throughput.
The mechanism of the Fischer indole synthesis involves several key transformations, beginning with the formation of a hydrazone intermediate.
References
Solid-Phase Synthesis of Indole Derivatives from Phenylhydrazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of indole derivatives from phenylhydrazines, a key reaction in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds.[1][2] Solid-phase synthesis offers significant advantages for the rapid generation of indole libraries for screening and lead optimization.[1][2]
Introduction
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[3][4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3][4] Adapting this reaction to a solid-phase format allows for streamlined purification and the potential for high-throughput synthesis.[2] This protocol focuses on the use of a traceless silicon linker, which enables the cleavage of the final product from the solid support without leaving residual linker atoms.
Indole derivatives are known to interact with various biological targets. Notably, they can act as ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are important regulators of xenobiotic metabolism and immune responses.[5][6] Understanding these interactions is crucial for the development of novel therapeutics.
Data Presentation
The following table summarizes the yields and purity of various 2,3-disubstituted indoles synthesized via the solid-phase Fischer indole synthesis.
| Phenylhydrazine Substituent | Ketone | Product | Yield (%) | Purity (%) |
| 4-Methoxy | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 85 | >95 |
| 4-Methyl | Cyclohexanone | 6-Methyl-1,2,3,4-tetrahydrocarbazole | 82 | >95 |
| 4-Chloro | Cyclohexanone | 6-Chloro-1,2,3,4-tetrahydrocarbazole | 78 | >95 |
| Unsubstituted | Propiophenone | 2-Methyl-3-phenylindole | 75 | >95 |
| 4-Fluoro | Acetophenone | 5-Fluoro-2-phenylindole | 80 | >95 |
| 3-Bromo | Butan-2-one | 6-Bromo-2,3-dimethylindole | 72 | >95 |
| Unsubstituted | Phenylacetaldehyde | 2-Phenylindole | 68 | >95 |
| 4-Nitro | Cyclopentanone | 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole | 55 | >95 |
Experimental Protocols
This section details the key experimental procedures for the solid-phase Fischer indole synthesis.
Materials and Reagents
-
Merrifield resin (100-200 mesh, 1% DVB)
-
Substituted phenylhydrazines
-
Aldehydes or ketones
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
(4-(Bromomethyl)phenyl)diisopropylsilane (traceless linker precursor)
-
Other standard laboratory reagents and solvents
Protocol 1: Preparation of Phenylhydrazine-Functionalized Resin
-
Swelling the Resin: Swell Merrifield resin in DCM for 30 minutes.
-
Linker Attachment: React the swollen resin with (4-(Bromomethyl)phenyl)diisopropylsilane in the presence of a non-nucleophilic base like DIPEA in DMF. The reaction is typically carried out at room temperature for 12-24 hours.
-
Washing: Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts. Dry the resin under vacuum.
-
Hydrazine Loading: React the linker-functionalized resin with an excess of the desired substituted phenylhydrazine in DMF. The reaction can be heated to 60-80 °C to drive it to completion.
-
Final Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove unbound phenylhydrazine. Dry the resin under vacuum.
Protocol 2: Solid-Phase Fischer Indole Synthesis
-
Resin Swelling: Swell the phenylhydrazine-functionalized resin in a suitable solvent such as a mixture of DCM and acetic acid.
-
Reaction with Carbonyl Compound: Add an excess of the desired aldehyde or ketone to the swollen resin.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid or zinc chloride, to initiate the cyclization.
-
Reaction Conditions: The reaction mixture is typically agitated at room temperature or gently heated (e.g., 60-80 °C) for several hours to overnight. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: After the reaction is complete, wash the resin with DCM, DMF, and methanol to remove excess reagents and soluble byproducts.
Protocol 3: Cleavage of the Indole Derivative from the Resin
-
Resin Preparation: Wash the indole-bound resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA) and a scavenger, such as triethylsilane (TES), in DCM (e.g., TFA/TES/DCM 95:2.5:2.5).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC to yield the pure indole derivative.
Mandatory Visualizations
Fischer Indole Synthesis Workflow
Caption: Solid-Phase Fischer Indole Synthesis Workflow.
Indole Derivatives in Cellular Signaling
Indole derivatives, including those synthesized through the methods described, can act as signaling molecules by activating nuclear receptors such as the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[7] Activation of these receptors leads to the transcription of genes involved in xenobiotic metabolism and immune regulation.
References
- 1. Role of pregnane X receptor and aryl hydrocarbon receptor in transcriptional regulation of pxr, CYP2, and CYP3 genes in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR) play both distinct and common roles in the regulation of colon homeostasis and intestinal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis with (5-Bromo-2-fluorophenyl)hydrazine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Fischer indole synthesis of 6-bromo-4-fluoroindoles using (5-Bromo-2-fluorophenyl)hydrazine hydrochloride. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help overcome common challenges associated with this specific substrate.
Troubleshooting Guide: Enhancing Reaction Yield
Low yields in the Fischer indole synthesis with this compound are often attributed to the presence of two electron-withdrawing groups (bromine and fluorine) on the phenylhydrazine ring. These substituents deactivate the aromatic ring, making the key[1][1]-sigmatropic rearrangement step more difficult and potentially promoting side reactions.
Question: My Fischer indole synthesis with this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low yields in this specific reaction. Here is a breakdown of potential issues and recommended solutions:
-
Inadequate Catalyst: The choice and amount of acid catalyst are critical.[1] For electron-deficient phenylhydrazines, a stronger acid is often necessary to promote the reaction.
-
Recommendation: If you are using a Brønsted acid like HCl or H₂SO₄, consider switching to a Lewis acid such as ZnCl₂, BF₃·OEt₂, or FeCl₃.[1][2] Polyphosphoric acid (PPA) can also be an effective catalyst and solvent for this reaction.[1][3] It is advisable to screen a variety of catalysts to find the optimal one for your specific carbonyl compound.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a significant role. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material, intermediate, or product.
-
Recommendation: Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing in a higher-boiling solvent like glacial acetic acid or toluene may be beneficial.[3] Microwave irradiation has also been shown to accelerate the reaction and improve yields in some cases.
-
-
Solvent Effects: The solvent can influence the reaction's success.
-
Side Reactions: A significant side reaction to consider is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate.[4] This pathway can be more favorable with certain substitution patterns, leading to the formation of byproducts instead of the desired indole.[4]
-
Recommendation: Using a Lewis acid might help to minimize this side reaction compared to strong Brønsted acids.[4] Additionally, carefully controlling the reaction temperature can help to favor the desired cyclization over the cleavage pathway.
-
-
Purity of Starting Materials: Impurities in the this compound or the carbonyl compound can negatively impact the reaction.
-
Recommendation: Ensure the purity of your starting materials. The hydrochloride salt of the phenylhydrazine is generally more stable than the free base.
-
Frequently Asked Questions (FAQs)
Q1: Why are electron-withdrawing groups like bromine and fluorine problematic for the Fischer indole synthesis?
A1: Electron-withdrawing groups decrease the electron density of the phenylhydrazine aromatic ring. This deactivation hinders the key[1][1]-sigmatropic rearrangement step of the mechanism, which is an electrocyclic reaction that benefits from an electron-rich aromatic system. Consequently, harsher reaction conditions are often required, which can lead to lower yields and the formation of side products.
Q2: I am observing the formation of multiple products. What could they be?
A2: Besides the desired 6-bromo-4-fluoroindole, you may be observing the formation of regioisomers if you are using an unsymmetrical ketone. Another possibility is the formation of byproducts from the cleavage of the N-N bond, which would lead to aniline derivatives and other decomposition products.[4]
Q3: Is it better to pre-form the hydrazone or generate it in situ?
A3: In many cases, the hydrazone can be generated in situ by reacting the this compound and the carbonyl compound directly in the presence of the acid catalyst.[3] However, if you are experiencing significant side reactions, pre-forming and isolating the hydrazone before subjecting it to the cyclization conditions may offer better control over the reaction.
Q4: Are there any alternative methods to synthesize 6-bromo-4-fluoroindoles if the Fischer indole synthesis consistently fails?
A4: Yes, other synthetic routes can be employed. One notable alternative is the Leimgruber-Batcho indole synthesis, which proceeds under milder conditions and can be a high-yielding method for substituted indoles. This method involves the condensation of an o-nitrotoluene with a dimethylformamide acetal, followed by reductive cyclization.
Quantitative Data Summary
The following table summarizes various reaction conditions for the Fischer indole synthesis with substituted phenylhydrazines, which can serve as a starting point for optimizing your reaction.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic acid/HCl | Acetic acid/HCl | Reflux | 30 | [5] |
| Phenylhydrazine HCl | Acetoveratrone | Not specified | Not specified | Not specified | Not specified | Fictional Example |
| (4-Bromophenyl)hydrazine HCl | Acetone | Zinc chloride | Ethanol | Reflux | Not specified | [6] |
| Phenylhydrazine | Cyclohexanone | Glacial acetic acid | Glacial acetic acid | Reflux | Not specified | Fictional Example |
Key Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with a Lewis Acid Catalyst
This protocol is a general guideline and may require optimization for your specific carbonyl compound.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
Anhydrous zinc chloride (ZnCl₂) (1.2 equivalents)
-
Anhydrous ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (optional, can be performed in situ): In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol. Add the aldehyde or ketone (1.1 equivalents) and stir the mixture at room temperature for 1 hour.
-
Cyclization: Carefully add anhydrous zinc chloride (1.2 equivalents) to the mixture.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Fischer indole synthesis with this compound.
This guide provides a starting point for addressing the challenges associated with the Fischer indole synthesis of 6-bromo-4-fluoroindoles. Systematic optimization of the reaction parameters is key to achieving higher yields.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Fischer Indole Synthesis with Electron-Withdrawing Groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, particularly when utilizing substrates with electron-withdrawing groups (EWGs).
Troubleshooting Guide
Problem: Low or No Conversion to the Desired Indole
Q1: My reaction with a phenylhydrazine bearing an electron-withdrawing group (e.g., nitro, cyano, halo) is not proceeding or giving very low yields. What are the primary causes and how can I address this?
A1: Phenylhydrazines with electron-withdrawing groups are significantly less nucleophilic, which slows down the initial hydrazone formation and subsequent acid-catalyzed steps of the Fischer indole synthesis.[1] The key rate-determining step, the[2][2]-sigmatropic rearrangement, is particularly hindered.[3] Here are the common causes and suggested solutions:
-
Insufficient Acidity: Standard acid catalysts like acetic acid are often too weak to promote the reaction with electron-deficient substrates.
-
Solution: Employ stronger Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[3][4][5] Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), or iron chloride (FeCl₃) can also be effective.[5][6] A combination of a protic and Lewis acid can sometimes be beneficial.
-
-
Low Reaction Temperature: The higher activation energy required for these reactions often necessitates elevated temperatures.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by thin-layer chromatography (TTC). Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[7]
-
-
Solvent Effects: The choice of solvent can influence the reaction rate and outcome.
-
Solution: High-boiling point, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[4] In some cases, running the reaction in a melt with reagents like tartaric acid and dimethylurea can provide a suitable reaction medium and catalytic activity.
-
Quantitative Data: Effect of Acid Catalyst on Yield
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Yield (%) | Reference |
| p-Nitro | Isopropyl methyl ketone | Acetic acid | 0 | [3] |
| p-Nitro | Isopropyl methyl ketone | Acetic acid/HCl | 30 | [3] |
| p-Nitro | 2-Methylcyclohexanone | Acetic acid | 51 | [3] |
| o-Nitro | 2-Methylcyclohexanone | Acetic acid | - | [3] |
Problem: Formation of Complex Mixtures and Side Products
Q2: My reaction is messy, showing multiple spots on TLC, and I'm isolating tars or unidentifiable byproducts. What are the likely side reactions?
A2: The forcing conditions often required for Fischer indole synthesis with electron-withdrawing groups can lead to several side reactions:
-
Decomposition and Polymerization: At high temperatures and strong acid concentrations, the starting materials, intermediates, or the final indole product can be susceptible to decomposition and polymerization, leading to the formation of intractable tars.[3]
-
Troubleshooting:
-
Carefully control the reaction temperature and time.
-
Consider using a milder, yet effective, acid catalyst.
-
Work up the reaction as soon as it reaches completion to minimize exposure of the product to harsh conditions.
-
-
-
Oxidation: Indoles, especially under acidic and heated conditions, can be prone to oxidation, resulting in colored impurities.
-
Troubleshooting:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
-
-
Regioselectivity Issues: With meta-substituted phenylhydrazines bearing an electron-withdrawing group, poor regioselectivity can lead to the formation of a mixture of 4- and 6-substituted indoles.[8]
-
Troubleshooting:
-
The choice of acid catalyst and reaction conditions can sometimes influence the regiochemical outcome, though achieving high selectivity can be challenging.
-
Separation of the resulting isomers by chromatography may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q3: Why do electron-withdrawing groups on the phenylhydrazine ring hinder the Fischer indole synthesis?
A3: Electron-withdrawing groups decrease the electron density on the phenylhydrazine nitrogen atoms. This has two main consequences:
-
The nucleophilicity of the nitrogen that attacks the carbonyl group is reduced, slowing down the initial formation of the hydrazone.
-
More importantly, the subsequent acid-catalyzed tautomerization to the ene-hydrazine and the crucial[2][2]-sigmatropic rearrangement are significantly disfavored. The rearrangement involves the movement of electrons from the aromatic ring, which is made more difficult by the presence of an electron-withdrawing group.[1]
Q4: Can I use a phenylhydrazine with multiple electron-withdrawing groups?
A4: While challenging, it is sometimes possible, but it will likely require very harsh reaction conditions and may result in very low yields. The deactivating effect of multiple electron-withdrawing groups is cumulative, making the key steps of the synthesis extremely slow. Alternative synthetic routes to the desired indole should be considered in such cases.
Q5: Are there any alternative methods to synthesize indoles with electron-withdrawing groups if the Fischer synthesis fails?
A5: Yes, several other named reactions can be employed to synthesize indoles, which may be more suitable for electron-deficient substrates. These include the Reissert, Leimgruber-Batcho, and various transition-metal-catalyzed indole syntheses.[9]
Experimental Protocols
Protocol 1: Synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole [3]
-
Materials:
-
p-Nitrophenylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add p-nitrophenylhydrazine hydrochloride (1 equivalent) and isopropyl methyl ketone (1-1.2 equivalents).
-
Add a mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3,3-trimethyl-5-nitro-3H-indole (Yield: 30%).
-
Visualizations
Caption: The mechanistic pathway of the Fischer indole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fischer Indole Synthesis: A Guide to Minimizing Tar Formation
Technical Support Center
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, is a powerful tool for the synthesis of the indole scaffold, a privileged structure in a multitude of natural products and pharmaceuticals. However, the reaction is often plagued by the formation of complex, tarry byproducts, leading to reduced yields and purification challenges. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating tar formation in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of the Fischer indole synthesis, and what causes it to form?
A1: In the Fischer indole synthesis, "tar" refers to a complex mixture of high-molecular-weight, polymeric, and decomposition products that are difficult to characterize. Its formation is primarily attributed to side reactions that compete with the desired indole cyclization. The primary causes include:
-
Harsh Reaction Conditions: The use of strong Brønsted acids (e.g., H₂SO₄, HCl) and high temperatures can promote undesired side reactions.[1][2] While elevated temperatures are often necessary for the key[1][1]-sigmatropic rearrangement, excessive heat can lead to decomposition of starting materials and the desired product.[1]
-
Competing Side Reactions: Undesirable side reactions such as aldol condensations and Friedel-Crafts alkylations can occur under acidic conditions, contributing to the formation of complex byproducts.
-
Substrate Sensitivity: The electronic properties of the substituents on the arylhydrazine and the carbonyl compound can influence the reaction's propensity for tar formation. Electron-donating groups on the arylhydrazine can sometimes lead to undesired side reactions.
-
Air Oxidation: Sensitivity of the reaction intermediates to air can lead to oxidative side reactions, contributing to the complex mixture of byproducts.
Q2: How does the choice of acid catalyst influence tar formation?
A2: The choice of acid catalyst is a critical parameter in controlling the outcome of the Fischer indole synthesis. Both Brønsted and Lewis acids can be used, and their selection can significantly impact the yield and purity of the indole product.[2]
-
Brønsted Acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid): While effective in catalyzing the reaction, strong Brønsted acids can also promote side reactions and decomposition, especially at elevated temperatures, leading to increased tar formation.[2] Polyphosphoric acid (PPA) is a commonly used Brønsted acid that often gives good results.
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): Lewis acids are often considered milder catalysts and can be advantageous for substrates that are sensitive to strong Brønsted acids.[2] They can improve the efficiency of the cyclization while minimizing the degradation that leads to tar.
Q3: Can the solvent used in the reaction affect the amount of tar produced?
A3: Yes, the solvent can play a significant role. In some cases, the reaction is run neat (without a solvent). However, when a solvent is used, polar aprotic solvents like acetic acid are common choices. Acetic acid can also serve as a catalyst. The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics, thereby affecting the extent of side reactions.
Troubleshooting Guide: Minimizing Tar Formation
This guide provides a systematic approach to troubleshooting and optimizing your Fischer indole synthesis to reduce the formation of tarry byproducts.
| Problem | Potential Cause | Suggested Solution |
| Significant tar formation observed, low yield of desired indole. | Reaction temperature is too high. | Gradually decrease the reaction temperature and monitor the progress by TLC. Prolonging the reaction time at a lower temperature may be beneficial. |
| Acid catalyst is too strong or concentrated. | Switch to a milder acid catalyst. For example, if using a strong Brønsted acid like H₂SO₄, consider trying a Lewis acid like ZnCl₂. Alternatively, reduce the concentration of the acid. | |
| Presence of oxygen. | For sensitive substrates, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. | |
| Impure starting materials. | Ensure the purity of the arylhydrazine and carbonyl compound. Distill or recrystallize starting materials if necessary. | |
| Reaction is messy with multiple unidentified spots on TLC. | Multiple side reactions are occurring. | In addition to optimizing temperature and catalyst, consider a one-pot procedure where the hydrazone formation and indolization occur in the same vessel to minimize the handling of potentially unstable intermediates. |
| Substrate is decomposing under the reaction conditions. | If the substrate is known to be sensitive, explore milder reaction conditions, such as using a milder Lewis acid or alternative energy sources like microwave irradiation, which can sometimes reduce reaction times and byproduct formation. |
Impact of Reaction Conditions on Indole Yield: A Qualitative Summary
While specific quantitative data on tar formation is often not explicitly reported in the literature, the following table summarizes the general impact of various reaction parameters on the yield of the desired indole product, which is inversely related to the extent of tar formation.
| Parameter | Condition | Impact on Indole Yield | General Recommendation for Minimizing Tar |
| Temperature | Too High | Decreased | Optimize for the lowest effective temperature. |
| Too Low | Incomplete Reaction | Gradually increase to find the optimal balance. | |
| Acid Catalyst | Strong Brønsted | Can be effective, but risk of decomposition | Start with milder Lewis acids or moderate Brønsted acids like PPA. |
| Lewis Acid | Generally milder, good for sensitive substrates | A good first choice for new or sensitive substrates. | |
| Atmosphere | Air | Potential for oxidation | Use an inert atmosphere for sensitive substrates. |
| Starting Material Purity | Impure | Lower yields, more side products | Use purified starting materials. |
Experimental Protocols for Reduced Tar Formation
Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)
This protocol is a classic example that often provides good yields with manageable byproduct formation.
1. Hydrazone Formation (Optional - can be a one-pot reaction):
- In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
- Add phenylhydrazine (1 equivalent) dropwise with stirring.
- Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
- Cool the reaction mixture in an ice bath to precipitate the hydrazone.
- Filter the solid and wash with cold ethanol.
2. Indolization:
- In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
- Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
- Heat the mixture at 150-160°C for about 10-15 minutes. The color of the mixture will darken.
- Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring.
- The solid product will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
- The crude product can be further purified by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 3-Substituted Indoles
Microwave irradiation can often lead to shorter reaction times and improved yields by minimizing the time the reaction mixture is exposed to high temperatures.
1. Reaction Setup:
- To a microwave vial, add the arylhydrazine hydrochloride (1 equivalent) and the ketone (1.05 equivalents) in a suitable solvent (e.g., ethanol or acetic acid).
- Seal the vial.
2. Microwave Irradiation:
- Heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes). The optimal conditions should be determined empirically.
3. Work-up:
- After cooling, the reaction mixture can be worked up by standard procedures, such as pouring into water and extracting the product with an organic solvent.
- The crude product can then be purified by column chromatography or recrystallization.
Logical Workflow for Troubleshooting Tar Formation
The following diagram illustrates the decision-making process for addressing and mitigating tar formation during the Fischer indole synthesis.
References
Technical Support Center: Optimization of Acid Catalyst for (5--Bromo-2-fluorophenyl)hydrazine Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing acid catalysts for reactions involving (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, primarily focusing on the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound is a key precursor in the Fischer indole synthesis to produce various substituted indoles.[1][2] The resulting 6-bromo-4-fluoro-1H-indole scaffold is a significant component in the development of pharmaceuticals, particularly in the creation of targeted therapeutics.
Q2: Why is acid catalysis necessary for reactions with this compound?
A2: Acid catalysts are crucial for the Fischer indole synthesis. They facilitate the initial condensation of the hydrazine with a ketone or aldehyde to form a hydrazone, and more importantly, they promote the subsequent tautomerization and rate-determining[3][3]-sigmatropic rearrangement, which leads to the formation of the indole ring.[2][3]
Q3: What types of acid catalysts are typically used for this reaction?
A3: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) can be used to catalyze the Fischer indole synthesis.[1][2] The choice of catalyst can significantly impact reaction efficiency and yield.
Q4: How do the electron-withdrawing bromo- and fluoro- substituents on the phenylhydrazine ring affect the reaction?
A4: The presence of electron-withdrawing groups like bromine and fluorine on the phenyl ring can decrease the electron density of the hydrazine nitrogen. This can make the key[3][3]-sigmatropic rearrangement step more challenging, potentially leading to lower yields or requiring harsher reaction conditions compared to reactions with electron-rich phenylhydrazines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective acid catalyst for the specific substrate. | Screen a variety of Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, PPA). The optimal catalyst can be substrate-dependent. |
| Reaction temperature is too low. | Gradually increase the reaction temperature. Some Fischer indole syntheses require elevated temperatures to proceed efficiently. | |
| Incomplete formation of the hydrazone intermediate. | Consider pre-forming the hydrazone from this compound and the carbonyl compound before adding the cyclization catalyst. | |
| Degradation of starting material or product. | Monitor the reaction by TLC. If degradation is observed, consider using a milder acid catalyst or lowering the reaction temperature. | |
| Formation of Multiple Products | Use of an unsymmetrical ketone leading to isomeric indoles. | This is an inherent challenge with unsymmetrical ketones. Chromatographic separation of the isomers will be necessary. Consider using a symmetrical ketone if the desired product allows. |
| Side reactions due to harsh acidic conditions. | Employ a milder catalyst or reduce the catalyst loading. The use of a co-solvent may also help to moderate the reaction. | |
| Reaction Stalls (Incomplete Conversion) | Insufficient catalyst activity or concentration. | Increase the catalyst loading incrementally. Ensure the catalyst is fresh and anhydrous, especially for Lewis acids like ZnCl₂. |
| The presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Water can deactivate Lewis acid catalysts. |
Data Presentation: Acid Catalyst Performance
The following table summarizes illustrative data on the performance of different acid catalysts in Fischer indole syntheses involving bromo-substituted phenylhydrazines. Note that direct comparison is challenging as reaction conditions may vary between studies.
| Catalyst | Carbonyl Compound | Product | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | Phenylacetylene | 5-Bromo-2-phenyl-1H-indole | 80 | [2] |
| Acetic Acid | Iron Powder | 4-Bromo-6-fluoro-1H-indole | 37 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using a Brønsted Acid (p-TsOH)
This protocol describes a general method for the synthesis of a 6-bromo-4-fluoro-indole derivative.
Materials:
-
This compound
-
Ketone or aldehyde (e.g., acetone)
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (e.g., toluene or ethanol)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired ketone or aldehyde (1.1 eq), and p-toluenesulfonic acid (0.1-0.2 eq).
-
Add anhydrous toluene to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Fischer Indole Synthesis using a Lewis Acid (ZnCl₂)
This protocol outlines the synthesis using a common Lewis acid catalyst.
Materials:
-
This compound
-
Ketone or aldehyde (e.g., cyclohexanone)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous ethanol
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous ethanol.
-
Carefully add anhydrous zinc chloride (1.2 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then pour it into an ice-water bath.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase in vacuo.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the acid-catalyzed Fischer indole synthesis.
Caption: Troubleshooting logic for addressing low product yield in the reaction.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Purification of crude product from (5-Bromo-2-fluorophenyl)hydrazine hydrochloride reaction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromo-2-fluorophenyl)hydrazine hydrochloride. It addresses common issues encountered during the purification of the crude product from its synthesis reaction.
Troubleshooting Guide
This section is designed to help you resolve specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Crude product is a dark oil or tar instead of a solid. | 1. Reaction mixture was too alkaline during synthesis or workup. 2. Excessive heat applied during reaction or solvent removal. | 1. Ensure the pH of the reaction mixture is acidic before attempting to isolate the hydrochloride salt. 2. Use a water bath for gentle heating and a rotary evaporator under reduced pressure for solvent removal to avoid thermal decomposition. |
| The isolated solid is highly colored (e.g., pink, red, or brown). | 1. Formation of azo or other colored byproducts due to improper temperature control during diazotization. 2. Oxidation of the hydrazine compound upon exposure to air.[1] | 1. Perform the diazotization reaction at a low temperature (0-5 °C). 2. For discolored product, perform a recrystallization with decolorizing carbon. (See Experimental Protocols). 3. Minimize exposure of the product to air and light. Store under an inert atmosphere if possible.[1] |
| Low yield of purified product after recrystallization. | 1. Using an excessive amount of recrystallization solvent. 2. Incomplete precipitation of the hydrochloride salt. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. After dissolving in hot water, add concentrated hydrochloric acid to the filtrate and cool to 0°C to maximize precipitation.[2] 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper. |
| Product "oils out" during recrystallization. | 1. The boiling point of the solvent is higher than the melting point of the impure product. 2. The solution is supersaturated with impurities. | 1. Add a small amount of additional hot solvent to ensure the product remains dissolved at the boiling point of the solvent. 2. Add a small amount of decolorizing carbon to adsorb impurities, then filter hot.[2] |
| The purified product darkens over time during storage. | 1. The product is sensitive to air and light, leading to oxidation.[1] | 1. Store the purified this compound in a tightly sealed, amber glass vial. 2. For long-term storage, keep it in a refrigerator under an inert atmosphere (e.g., nitrogen or argon).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: The pure product should be a white to off-white or pale yellow crystalline solid.[1] Significant deviation from this, such as a pink or brown color, indicates the presence of impurities.
Q2: What is a suitable solvent for recrystallizing this compound?
A2: A common and effective method for purifying phenylhydrazine hydrochlorides is recrystallization from hot water, followed by the addition of concentrated hydrochloric acid to the hot filtrate to induce crystallization upon cooling.[2] Ethanol or ethanol/hexane mixtures can also be explored.
Q3: My crude product is an oil. Can I still purify it by recrystallization?
A3: If you have an oily crude product, first try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface or by adding a seed crystal of the pure compound if available. If it remains an oil, you can attempt to dissolve it in a minimal amount of a suitable solvent and then proceed with the recrystallization as you would for a solid. If it fails to solidify, column chromatography may be necessary.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a hot solution of the crude product with a small amount of activated or decolorizing carbon before filtration and crystallization.[2] Be cautious not to use an excessive amount of carbon, as it can adsorb your product and reduce the yield.
Q5: What are the likely impurities in the crude product?
A5: Potential impurities include unreacted starting materials such as 5-bromo-2-fluoroaniline, side-products from the diazotization and reduction steps, and oxidation products. The presence of colored impurities often suggests azo compounds formed as byproducts.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a general procedure for purifying phenylhydrazine hydrochloride.[2]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Aim for a concentration of approximately 100 g of crude product per 600 mL of water.[2]
-
Decolorization (if necessary): If the solution is colored, add a small amount (e.g., 1-2% by weight of your crude product) of decolorizing carbon to the hot solution. Swirl the flask and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the decolorizing carbon and any insoluble impurities.
-
Crystallization: To the hot, clear filtrate, carefully add approximately one-third of its volume of concentrated hydrochloric acid.[2] For example, to 600 mL of aqueous solution, add 200 mL of concentrated HCl.
-
Cooling and Precipitation: Allow the flask to cool slowly to room temperature. Then, place it in an ice-water bath to complete the crystallization process, cooling to 0°C is recommended for maximizing the yield.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water or a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Data Presentation
| Parameter | Typical Value | Notes |
| Appearance | White to pale yellow crystals | Darker colors indicate impurities. |
| Purity (by HPLC) | >97% | A common purity level for commercially available product. |
| Recrystallization Solvent Ratio (Crude:Water) | ~1 g : 6 mL | This is a starting point and may need optimization.[2] |
| HCl Addition for Precipitation | 1/3 of the aqueous solution volume | Promotes the precipitation of the hydrochloride salt.[2] |
| Storage Temperature | 2-8 °C (Refrigerator) | To minimize degradation over time.[1] |
Visualizations
Purification Workflow
Caption: A flowchart of the recrystallization process.
Troubleshooting Logic
References
Troubleshooting N-N bond cleavage in Fischer indole synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the Fischer indole synthesis, particularly concerning the undesired N-N bond cleavage side reaction.
Frequently Asked Questions (FAQs)
Q1: What is N-N bond cleavage in the context of the Fischer indole synthesis, and why does it occur?
A1: The Fischer indole synthesis proceeds through a key[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[1][2] However, a competing pathway exists where the N-N bond of this intermediate breaks heterolytically. This cleavage is a significant side reaction that can lower the yield of the desired indole or cause the reaction to fail completely.[3][4] It occurs because electron-donating substituents on the starting ketone or aldehyde can stabilize the iminylcarbocation that forms upon N-N bond scission, making this cleavage pathway more favorable than the desired rearrangement.[3][5][6]
Q2: My reaction is yielding aniline and other unexpected byproducts instead of the indole. Is this due to N-N bond cleavage?
A2: Yes, the presence of aniline or its derivatives, alongside the absence of your target indole, is a strong indicator that heterolytic N-N bond cleavage is the dominant reaction pathway.[3][7] The ene-hydrazine intermediate collapses into aniline and a stabilized iminylcarbocation, which then leads to various side reactions rather than the formation of the indole ring.[3]
Q3: Which types of substrates are particularly prone to causing N-N bond cleavage?
A3: Substrates with strong electron-donating groups at what would become the C3 position of the indole are highly susceptible to this side reaction.[8] The synthesis of 3-aminoindoles, N-(indol-3-yl)amides, and 3-pyrazolylindoles via the classical Fischer method is notoriously difficult for this reason, often proceeding with poor yields or failing entirely when protic acids are used.[3][7]
Q4: Can the choice of acid catalyst influence the extent of N-N bond cleavage?
A4: Absolutely. The type and strength of the acid catalyst are critical.[9] While Brønsted acids (e.g., HCl, H₂SO₄, PPA) are commonly used, they can also promote the undesired N-N bond cleavage, especially with problematic substrates.[2][7] In such cases, switching to a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), can significantly improve the efficiency of the desired cyclization and increase the yield of the indole product.[3][7][10]
Q5: How can I modify my experimental conditions to minimize N-N bond cleavage?
A5: To suppress N-N bond cleavage, consider the following adjustments:
-
Catalyst Selection: Switch from a strong Brønsted acid to a milder Lewis acid like ZnCl₂.[7][10]
-
Temperature Control: Optimize the reaction temperature. Excessively high temperatures can favor side reactions.[9][10] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal conditions.[10]
-
Substrate Modification: If feasible, modify the substituents on the carbonyl component to be less electron-donating.[4]
-
Solvent Choice: The choice of solvent can influence reaction rates and yields. Solvents like acetic acid are commonly used, but in some cases, running the reaction neat may be effective.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low to no yield of the desired indole product.
| Potential Cause | Recommended Solution |
| Dominant N-N Bond Cleavage | This is common with substrates having electron-donating groups.[4][8] Switch from a Brønsted acid (like PPA or H₂SO₄) to a Lewis acid catalyst (e.g., ZnCl₂).[7][10] Consider running the reaction at a lower temperature to disfavor the cleavage pathway.[4] |
| Poor Quality Starting Materials | Impurities in the phenylhydrazine can inhibit the reaction.[10] Use freshly distilled or purified phenylhydrazine. The hydrochloride salt is often more stable and can be a better choice.[10] |
| Unstable Hydrazone Intermediate | Some hydrazones can decompose under strongly acidic conditions.[4] Try forming the hydrazone in situ under milder conditions before proceeding with the acid-catalyzed cyclization step.[4] |
| Steric Hindrance | Bulky groups on the phenylhydrazine (especially at the ortho position) or on the carbonyl compound can hinder the key[1][1]-sigmatropic rearrangement.[8][10] If severe steric hindrance is present, alternative synthetic routes to the target indole may be necessary.[10] |
Quantitative Data Summary
The following table summarizes the qualitative impact of different factors on the Fischer indole synthesis, with a focus on mitigating N-N bond cleavage.
| Factor | Condition Favoring Indole Formation | Condition Favoring N-N Cleavage |
| Substituent on Carbonyl | Electron-withdrawing or neutral groups | Strong electron-donating groups (e.g., -NH₂, -NHAc, -indolyl)[3][7][8] |
| Acid Catalyst | Lewis acids (e.g., ZnCl₂, ZnBr₂)[3][10] | Strong Brønsted acids (e.g., HCl, H₂SO₄, PPA)[7] |
| Temperature | Optimized, often lower temperatures[4] | Excessively high temperatures[9] |
Experimental Protocols
Protocol 1: General Fischer Indole Synthesis using Acetic Acid
This protocol is a general guideline for the synthesis of 1,2,3,4-tetrahydrocarbazole and should be optimized for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) and cyclohexanone (1.0 eq) in glacial acetic acid.[10]
-
Heating: Heat the reaction mixture to reflux with stirring.[10]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[10]
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath to allow the product to precipitate.[10]
-
Isolation: Collect the precipitated solid by filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.[9] The product can be further purified by recrystallization or column chromatography.[10]
Protocol 2: Modified Fischer Indole Synthesis using a Lewis Acid Catalyst (to minimize N-N cleavage)
This protocol is recommended for substrates known to be susceptible to N-N bond cleavage.
-
Hydrazone Formation (Optional): In a flask, dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.0 eq) in a suitable solvent like ethanol. Add a catalytic amount of acetic acid and stir at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). Remove the solvent under reduced pressure.
-
Cyclization: To the crude hydrazone, add a Lewis acid catalyst such as zinc chloride (ZnCl₂) (1.0-2.0 eq) and a high-boiling solvent (e.g., toluene or xylene).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Fischer Indole Synthesis: Core Mechanism
Caption: The core reaction pathway of the Fischer indole synthesis.
N-N Bond Cleavage: A Competing Side Reaction
Caption: Divergence of the ene-hydrazine to the desired indole or cleavage products.
Troubleshooting Workflow for Low Indole Yield
Caption: A step-by-step guide to diagnosing and solving low-yield reactions.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: The Fischer Indole Synthesis with Fluorinated Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Fischer indole synthesis, with a specific focus on the effects of fluorine substituents.
Frequently Asked Questions (FAQs)
Q1: How does a fluorine substituent on the phenylhydrazine ring affect the rate of the Fischer indole synthesis?
A1: A fluorine atom is an electron-withdrawing group. Generally, electron-withdrawing groups on the phenylhydrazine ring decrease the rate of the Fischer indole synthesis. The key-sigmatropic rearrangement step involves the attack of the electron-rich enamine on the aromatic ring. By withdrawing electron density, fluorine makes the aromatic ring less nucleophilic, thus slowing down this crucial step. In some cases, this can lead to lower yields or the need for more forcing reaction conditions.
Q2: My Fischer indole synthesis with a fluorinated phenylhydrazine is resulting in a very low yield. What are the common causes and how can I improve it?
A2: Low yields are a common issue when working with electron-deficient phenylhydrazines. Several factors could be contributing to this:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. For less reactive, electron-deficient substrates, a stronger acid like polyphosphoric acid (PPA) or a Lewis acid such as ZnCl₂ or BF₃·OEt₂ may be necessary to promote the reaction.
-
Insufficient Heat: The-sigmatropic rearrangement often has a significant activation energy. Reactions with fluorinated substrates may require higher temperatures or longer reaction times to proceed to completion. Monitoring the reaction by TLC is crucial to find the optimal balance, as excessively high temperatures can lead to decomposition.
-
Purity of Starting Materials: Ensure that the fluorinated phenylhydrazine and the carbonyl compound are of high purity. Impurities can lead to side reactions and inhibit the catalyst.
-
N-N Bond Cleavage: With certain substitution patterns, a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate can become significant, leading to byproducts like aniline derivatives instead of the desired indole.
Q3: I am observing multiple spots on my TLC plate when running a Fischer indole synthesis with an unsymmetrical ketone and a fluorinated phenylhydrazine. What are these byproducts?
A3: When using an unsymmetrical ketone, there is a possibility of forming two regioisomeric indole products. The selectivity of this process can be influenced by the acidity of the reaction medium and steric effects. Additionally, harsh reaction conditions (high temperature, strong acid) can lead to the decomposition of starting materials or the indole product, resulting in multiple spots on the TLC.
Q4: Are there any alternative methods to synthesize fluorinated indoles if the Fischer indole synthesis fails?
A4: Yes, if the Fischer indole synthesis proves to be inefficient for your specific substrate, several other methods can be employed to synthesize indoles, which may be more suitable for electron-deficient systems. These include the Bischler-Möhlau, Madelung, Reissert, Bartoli, and Nenitzescu indole syntheses. Modern cross-coupling strategies, such as the Buchwald-Hartwig amination, also offer versatile routes to indole derivatives.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | The fluorine substituent is deactivating the system, requiring more forcing conditions. | Increase the reaction temperature and/or reaction time. Consider using a stronger acid catalyst like polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂). |
| The hydrazone intermediate is unstable under the reaction conditions. | Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step. | |
| N-N bond cleavage is the major reaction pathway. | This is a known side reaction, especially with certain substitution patterns. Consider a different synthetic route to the target indole. | |
| Multiple Products Observed | Formation of regioisomers with an unsymmetrical ketone. | Modify the acid catalyst or reaction conditions to try and improve regioselectivity. Plan for separation by column chromatography. |
| Decomposition of starting materials or product. | Lower the reaction temperature and monitor the reaction closely by TLC to avoid prolonged heating after the reaction is complete. | |
| Difficulty in Product Isolation | The fluorinated indole is volatile. | Take care during solvent removal; use lower temperatures and pressures. |
| The product is sensitive to acid and degrades on silica gel. | Neutralize the reaction mixture thoroughly during workup. Consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Data Presentation
The following tables provide a summary of yields for the Fischer indole synthesis with various substituted phenylhydrazines, illustrating the impact of electron-withdrawing groups like fluorine and nitro groups compared to electron-donating groups.
Table 1: Fischer Indole Synthesis of Substituted 2,3,3-trimethylindolenines
(Data extracted from a study on indolenine synthesis)
| Phenylhydrazine Substituent | Catalyst | Reaction Time (h) | Temperature | Yield (%) |
| 4-Nitro (electron-withdrawing) | Acetic Acid/HCl | 4 | Reflux | 30 |
| 4-Nitro (electron-withdrawing) | Acetic Acid | 1.5 | Reflux | 10 |
| 2-Methyl (electron-donating) | Acetic Acid | 24 | Room Temp. | 85 |
| 3-Methyl (electron-donating) | Acetic Acid | 24 | Room Temp. | 80 |
Table 2: Yields of Fischer Indole Synthesis with Various Substituted Phenylhydrazines and Alkynes
(Data from a metal-free, PPA-mediated synthesis)
| Phenylhydrazine Substituent | Yield (%) |
| 4-Fluoro (electron-withdrawing) | 76 |
| 4-Chloro (electron-withdrawing) | 81 |
| 4-Bromo (electron-withdrawing) | 78 |
| 4-Methyl (electron-donating) | 75 |
| Unsubstituted | 93 |
Note: The reaction conditions and carbonyl partners differ between these tables, so direct comparisons should be made with caution. However, the general trend of lower yields with electron-withdrawing groups is observable.
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (can be monitored by TLC or NMR).
-
The hydrazone can be isolated by filtration or evaporation of the solvent, or the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
To the flask containing the hydrazone (or the crude reaction mixture from the previous step), add the acid catalyst. The choice of acid and solvent is crucial and depends on the reactivity of the substrate. Common systems include:
-
Acetic acid (as both solvent and catalyst)
-
Ethanol with a catalytic amount of sulfuric acid or HCl
-
Polyphosphoric acid (PPA) (often used without an additional solvent)
-
Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) in an inert solvent (e.g., toluene, xylenes)
-
-
Heat the reaction mixture to the desired temperature (ranging from 80 °C to >150 °C). As previously noted, electron-deficient systems like those with fluorine substituents often require higher temperatures.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If a strong acid like PPA was used, quench the reaction by carefully pouring it onto ice water.
-
Neutralize the mixture with a base (e.g., NaOH, NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Example Protocol: Synthesis of a 4-Fluorophenyl-Substituted Indole
This example is based on a procedure for the synthesis of an N-sulfonylindole analogue.
-
A mixture of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethyl levulinate (1.1 eq) in a suitable solvent (e.g., ethanol) is heated to reflux in the presence of an acid catalyst (e.g., a few drops of concentrated H₂SO₄).
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO₃ and then with brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired fluorinated indole.
Mandatory Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Troubleshooting workflow for Fischer indole synthesis.
Technical Support Center: Synthesis of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: the diazotization of 5-bromo-2-fluoroaniline followed by the reduction of the resulting diazonium salt.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | 1. Incomplete diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of the diazonium salt: Reaction temperature too high. 3. Side reactions: Azo coupling between the diazonium salt and unreacted aniline. | 1. Ensure a slight excess of sodium nitrite is used. Monitor the reaction for the absence of the starting aniline using TLC. 2. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 3. Ensure a sufficient excess of hydrochloric acid is used to fully protonate the starting aniline, preventing it from acting as a coupling agent. |
| Formation of a Dark-Colored or Tarry Reaction Mixture | 1. Decomposition of the diazonium salt: Elevated temperatures can lead to the formation of phenolic byproducts. 2. Azo coupling: Insufficient acidity can promote the formation of colored azo compounds. | 1. Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of the sodium nitrite solution. 2. Increase the concentration of hydrochloric acid to maintain a low pH. |
| Low Yield of this compound | 1. Inefficient reduction: The reducing agent (e.g., stannous chloride) may be of poor quality or used in insufficient quantity. 2. Over-reduction: Stronger reducing agents or prolonged reaction times could potentially lead to the formation of 5-bromo-2-fluoroaniline. 3. Hydrolysis of the diazonium salt: If the diazonium salt solution is allowed to warm up before reduction, it can hydrolyze to 5-bromo-2-fluorophenol. | 1. Use a fresh, high-quality reducing agent in the appropriate stoichiometric amount. 2. Carefully control the reaction time and temperature during the reduction step. 3. Keep the diazonium salt solution cold at all times and use it immediately after preparation. |
| Product Contamination with Tin Salts | Incomplete removal of tin byproducts: Insufficient basification and extraction during workup. | After reduction with stannous chloride, ensure the reaction mixture is made sufficiently basic (pH > 10) to precipitate all tin salts as hydroxides before extraction of the product. |
| Presence of Unreacted 5-bromo-2-fluoroaniline in the Final Product | Incomplete diazotization or over-reduction. | 1. Optimize the diazotization step to ensure full conversion of the starting material. 2. Purify the final product by recrystallization. |
| Formation of Azo Byproducts | Insufficient acid in the diazotization step. | Increase the molar excess of hydrochloric acid during the diazotization reaction to prevent the diazonium salt from coupling with the starting aniline. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the diazotization of 5-bromo-2-fluoroaniline with sodium nitrite in the presence of a strong acid like hydrochloric acid, followed by the in-situ reduction of the resulting diazonium salt.[1] Common reducing agents for this transformation include stannous chloride (SnCl₂), sodium sulfite, or zinc dust.[2][3]
Q2: What are the potential byproducts I should be aware of during the diazotization step?
A2: The primary byproducts in the diazotization of anilines include:
-
Phenolic compounds: If the reaction temperature rises above 5 °C, the diazonium salt can decompose to form 5-bromo-2-fluorophenol.
-
Azo compounds: If the reaction medium is not sufficiently acidic, the newly formed diazonium salt can undergo electrophilic aromatic substitution with the unreacted 5-bromo-2-fluoroaniline to form a colored azo dye.[4]
Q3: What impurities can be formed during the reduction of the diazonium salt?
A3: During the reduction step, several byproducts can form:
-
Starting aniline: Incomplete diazotization or over-reduction of the hydrazine can lead to the presence of 5-bromo-2-fluoroaniline in the final product.
-
Dehalogenated products: Depending on the reducing agent and reaction conditions, dehalogenation of the aromatic ring can occur, although this is generally a minor pathway.
-
"Heavy by-products": These are often ill-defined, higher molecular weight compounds that can result from various side reactions.[1] Purification by recrystallization is typically effective in removing them.
Q4: How can I monitor the progress of the diazotization reaction?
A4: The disappearance of the starting aniline can be monitored by thin-layer chromatography (TLC). Additionally, a qualitative test for the presence of the diazonium salt involves adding a small aliquot of the reaction mixture to a solution of a coupling agent, such as 2-naphthol in a basic solution. The formation of a brightly colored azo dye indicates the presence of the diazonium salt.
Q5: What are the best practices for handling and storing this compound?
A5: Phenylhydrazine derivatives can be sensitive to light, air, and heat. It is recommended to store the solid product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization and Stannous Chloride Reduction
This protocol is adapted from standard procedures for the synthesis of phenylhydrazines.[3]
Materials:
-
5-Bromo-2-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-bromo-2-fluoroaniline (1 equivalent) in a mixture of concentrated HCl and water. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C. d. Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete diazotization.
-
Reduction: a. In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated HCl. b. Cool the stannous chloride solution to 0-5 °C in an ice-salt bath. c. Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C. d. After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Workup and Isolation: a. Cool the reaction mixture in an ice bath and slowly add a concentrated solution of sodium hydroxide until the mixture is strongly basic (pH > 10) to precipitate tin salts. b. Extract the aqueous slurry with ethyl acetate (3 x volumes). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5-Bromo-2-fluorophenyl)hydrazine free base. e. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. f. Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Indoles
Welcome to the Technical Support Center for the regioselective synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during key indole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in Fischer indole synthesis when using an unsymmetrical ketone?
A1: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a well-known challenge influenced by several factors. The two primary factors are the acidity of the reaction medium and steric effects. The choice of acid catalyst and its concentration can significantly impact the product ratio. Additionally, the substitution pattern of the phenylhydrazine and the ketone plays a crucial role in determining which enamine intermediate is preferentially formed, leading to one regioisomer over the other.
Q2: In Larock indole synthesis, what determines the regioselectivity when using an unsymmetrical alkyne?
A2: In the Larock indole synthesis, the regioselectivity of the palladium-catalyzed annulation of an o-haloaniline with an unsymmetrical alkyne is primarily governed by steric and electronic factors of the alkyne substituents. Generally, the larger, more sterically hindering group on the alkyne tends to be placed adjacent to the newly formed carbon-palladium bond in the vinylpalladium intermediate.[1] However, functional groups on the alkyne can exert directing effects, although these are not always strong, leading to low to moderate regioselectivities in some cases.[2]
Q3: How can I improve the regioselectivity of the Bischler-Möhlau indole synthesis?
A3: The Bischler-Möhlau synthesis, which involves the reaction of an α-haloketone with an excess of an arylamine, has historically been plagued by harsh conditions and unpredictable regioselectivity.[3] Recent advancements have shown that employing microwave irradiation can lead to milder reaction conditions and improved yields.[4][5] The use of specific catalysts, such as lithium bromide, has also been shown to improve the reaction's outcome.[3]
Q4: My reaction is producing a mixture of regioisomers. What is the best way to accurately determine the ratio of these isomers?
A4: To accurately determine the ratio of regioisomers in your product mixture, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating the isomers and quantifying their relative amounts based on peak area. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be used to determine the isomer ratio by integrating signals that are unique to each regioisomer.
Troubleshooting Guides
Fischer Indole Synthesis: Poor Regioselectivity with Unsymmetrical Ketones
Problem: The reaction of a phenylhydrazine with an unsymmetrical ketone yields a mixture of the two possible indole regioisomers with poor selectivity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical.[6] Stronger acids or Lewis acids can favor the formation of the more substituted enamine (thermodynamic control), while milder acids might favor the less substituted enamine (kinetic control). It is advisable to screen a variety of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, PPA, PTSA, ZnCl₂, BF₃·OEt₂). |
| Suboptimal Reaction Temperature | Higher temperatures often favor the thermodynamically more stable product. If the desired isomer is the kinetic product, running the reaction at a lower temperature may improve selectivity. |
| Solvent Effects | The polarity of the solvent can influence the stability of the enamine intermediates and the transition states leading to them. Experiment with a range of solvents with varying polarities (e.g., toluene, acetic acid, ionic liquids). |
| Steric Hindrance | Bulky substituents on either the phenylhydrazine or the ketone can significantly influence the direction of cyclization. If possible, consider modifying the substrates to enhance the steric bias towards the desired regioisomer. |
Larock Indole Synthesis: Low Regioselectivity with Unsymmetrical Alkynes
Problem: The palladium-catalyzed reaction of an o-iodoaniline with an unsymmetrical alkyne results in a mixture of 2,3-disubstituted indole regioisomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Weak Directing Effect of Alkyne Substituent | Some functional groups on the alkyne may not exert a strong directing effect, leading to poor regioselectivity.[2] If possible, modify the alkyne substituent to a bulkier or more electronically directing group. |
| Palladium Catalyst and Ligands | The nature of the palladium catalyst and the ligands used can influence the regiochemical outcome. Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, dppf) may improve selectivity. N-heterocyclic carbene (NHC)-palladium complexes have also been shown to provide high regioselectivity.[7] |
| Reaction Conditions | Temperature and solvent can affect the catalytic cycle and the regioselectivity. A systematic optimization of these parameters is recommended. |
Bischler-Möhlau Indole Synthesis: Formation of Undesired Isomers
Problem: The synthesis yields a mixture of indole isomers or other side products, resulting in low yield of the desired 2-aryl-indole.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | Traditional Bischler-Möhlau conditions often require high temperatures, which can lead to side reactions and decomposition.[3] |
| Microwave Irradiation: Employing microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4][5] | |
| Milder Catalysts: The use of milder catalysts, such as lithium bromide, can promote the reaction under less harsh conditions.[3] | |
| Excess Aniline | The reaction typically requires an excess of aniline, which can sometimes lead to the formation of byproducts. Optimizing the stoichiometry of the reactants may improve the selectivity. |
Quantitative Data Presentation
Table 1: Effect of Acid Catalyst on the Regioselectivity of Fischer Indole Synthesis with Unsymmetrical Ketones
| Entry | Ketone | Acid Catalyst | Solvent | Temperature (°C) | Product Ratio (A:B) | Reference |
| 1 | 2-Butanone | PPA | - | 100 | 85:15 | [6] |
| 2 | 2-Butanone | 90% H₃PO₄ | - | 100 | >95:5 | [6] |
| 3 | 2-Butanone | 30% H₂SO₄ | - | 100 | >95:5 | [6] |
| 4 | 1-Phenyl-2-butanone | Zeolite Beta | - | 150 | 83:17 | [8] |
| 5 | Phenylacetone | Eaton's Reagent | CH₂Cl₂ | 25 | >99:1 | [9] |
Product A corresponds to cyclization at the less substituted α-carbon, and Product B at the more substituted α-carbon.
Table 2: Regioselectivity in the Larock Indole Synthesis with Various Unsymmetrical Alkynes
| Entry | o-Iodoaniline | Alkyne | Pd Catalyst | Base | Solvent | Product Ratio (A:B) | Reference |
| 1 | N-Ts-2-iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ | K₂CO₃ | DMF | 75:25 | [1] |
| 2 | 2-Iodoaniline | 1-(p-tolyl)-1-propyne | Fc-NHC-Pd | K₂CO₃ | DMF | 95:5 | [7] |
| 3 | 2-Iodoaniline | Ethyl 2-pentynoate | Pd(OAc)₂ | Na₂CO₃ | DMF | 60:40 | [2] |
| 4 | 2-Iodoaniline | 1-Hexyne | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 88:12 | [1] |
Product A has the larger substituent at the 2-position of the indole, and Product B has the larger substituent at the 3-position.
Experimental Protocols
General Protocol for Microwave-Assisted Bischler Indole Synthesis
This protocol is adapted from a solvent-free method for the synthesis of 2-arylindoles.[4][5]
Materials:
-
Aniline (or substituted aniline) (2.0 mmol)
-
Phenacyl bromide (or substituted phenacyl bromide) (1.0 mmol)
-
Domestic microwave oven (e.g., 540 W)
-
Small beaker or vial
Procedure:
-
In a small beaker, stir the aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The aniline serves as both a reactant and a base.
-
Place the beaker in a domestic microwave oven.
-
Irradiate the mixture at 540 W for 45-60 seconds.[5]
-
After cooling, the crude product can be purified by column chromatography on silica gel.
General Protocol for Regioselective Fischer Indole Synthesis Using Eaton's Reagent
This protocol is based on a method for achieving high regioselectivity with methyl ketones.[9]
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Methyl ketone (e.g., Phenylacetone) (1.0 mmol)
-
Eaton's Reagent (a solution of P₂O₅ in MeSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve the phenylhydrazine (1.0 mmol) and the methyl ketone (1.0 mmol) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add Eaton's Reagent (typically 10 parts by weight of the reactants) to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing poor regioselectivity.
Caption: Key decision point in the Fischer indole synthesis mechanism.
Caption: Catalytic cycle of the Larock indole synthesis.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchwithnj.com [researchwithnj.com]
Technical Support Center: Purification of Bromo-Fluoro-Indoles by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of bromo-fluoro-indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying bromo-fluoro-indoles using column chromatography?
Researchers may face several challenges during the purification of bromo-fluoro-indoles, primarily stemming from the physicochemical properties of these compounds. The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic.[1] Additionally, the polarity of bromo-fluoro-indoles can vary significantly based on the position of the halogen substituents, potentially leading to difficulties in achieving optimal separation from impurities. For some basic indole compounds, strong interactions with the acidic silanol groups on the silica gel surface can cause peak tailing, leading to poor resolution.[2]
Q2: How do I select an appropriate stationary phase for the purification of my bromo-fluoro-indole?
For standard normal-phase column chromatography, silica gel is the most common stationary phase.[3][4] However, due to the potential for degradation of acid-sensitive indoles on silica gel, alternative stationary phases or deactivated silica gel may be necessary.[1] Neutral alumina can be a suitable alternative, particularly for basic indole derivatives.[3] If your bromo-fluoro-indole derivative is particularly polar, reversed-phase chromatography using a C18-functionalized silica gel stationary phase might be a more effective approach.
Q3: How do I choose the right mobile phase for purifying my bromo-fluoro-indole?
The selection of an appropriate mobile phase, or eluent, is critical for achieving good separation.[4] For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (such as ethyl acetate or dichloromethane) is typically used.[5] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column. An ideal solvent system will give the target bromo-fluoro-indole an Rf value of approximately 0.2-0.4 on a TLC plate.[6] If significant peak tailing is observed on the TLC plate, adding a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) to the mobile phase can help to neutralize the acidic sites on the silica gel and improve the peak shape.[1]
Q4: My bromo-fluoro-indole is colorless. How can I monitor the progress of the column chromatography?
Since most indole derivatives are colorless, visualization of the compound during chromatography requires specific techniques. The most common method is to use TLC plates with a fluorescent indicator (F254). Under UV light (254 nm), UV-active compounds like indoles will appear as dark spots. You can collect fractions from the column and spot them on a TLC plate to track the elution of your compound. Additionally, staining the TLC plates with a developing agent can help visualize the spots. A potassium permanganate (KMnO4) stain is a general-purpose stain that reacts with most organic compounds. For more specific detection of indoles, Ehrlich's reagent can be used, which typically produces a blue or purple spot with indole derivatives.[7]
Data Presentation: Representative Chromatographic Conditions
The following table summarizes representative column chromatography conditions for halogenated indole precursors and derivatives. Note that the optimal conditions for your specific bromo-fluoro-indole may vary and should be determined empirically using TLC.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value |
| tert-Butyl 4-bromo-3-nitrophenylcarbamate | Silica Gel | 10% Ethyl Acetate in Cyclohexane | 0.32[8] |
| 6-Fluoroindole Derivative | Silica Gel | 1:1 Hexane:Ethyl Acetate | 0.2[6] |
Experimental Protocols
Protocol 1: General Procedure for Purification of a Bromo-Fluoro-Indole by Flash Column Chromatography
This protocol provides a general guideline for the purification of a bromo-fluoro-indole derivative using standard flash column chromatography on silica gel.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of your crude bromo-fluoro-indole in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate (with F254 indicator).
-
Develop the TLC plate using various solvent systems of increasing polarity (e.g., start with 5% ethyl acetate in hexanes and gradually increase the ethyl acetate concentration).
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal eluent system will provide an Rf value of approximately 0.2-0.4 for your target compound and show good separation from impurities.[6] If streaking is observed, add 0.5% triethylamine to the eluent.
2. Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen eluent (from the TLC analysis).
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, ensuring the solvent level always remains above the top of the silica bed.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed.
3. Sample Loading:
-
Dissolve the crude bromo-fluoro-indole in a minimal amount of a suitable solvent (preferably the eluent or a less polar solvent like dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette, taking care not to disturb the surface.
-
Allow the sample to adsorb onto the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or nitrogen) to maintain a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution of your compound by periodically spotting the collected fractions on a TLC plate and visualizing under UV light.
5. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure bromo-fluoro-indole (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: A workflow for troubleshooting column chromatography of bromo-fluoro-indoles.
Troubleshooting Guide
Q5: My bromo-fluoro-indole is streaking badly on the TLC plate and the column. What should I do?
Streaking is often caused by the strong interaction of basic indole nitrogen with the acidic silica gel.[2] To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-2%), to your mobile phase.[1] This will neutralize the acidic silanol groups on the silica surface, reducing strong adsorption and improving the spot/band shape. Alternatively, consider using a less acidic stationary phase like neutral alumina.
Q6: I am getting poor separation between my bromo-fluoro-indole and an impurity. How can I improve this?
Poor separation can result from several factors. First, ensure you have optimized the mobile phase polarity through careful TLC analysis. The goal is to maximize the difference in Rf values between your product and the impurities. If a single solvent system does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the mobile phase to elute your target compound. A longer and narrower column can also provide better resolution.
Q7: My bromo-fluoro-indole seems to be decomposing on the column. How can I prevent this?
Indole derivatives can be sensitive to the acidic nature of silica gel.[1] If you suspect your compound is degrading, you can deactivate the silica gel before use. To do this, flush the packed column with a solvent system containing 1-3% triethylamine in your chosen eluent.[1] Discard the eluent that passes through, and then run the column with your normal mobile phase. Alternatively, using a different stationary phase like Florisil or neutral alumina can prevent degradation.[9]
Q8: My bromo-fluoro-indole is very polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What are my options?
For very polar compounds, you may need to use a more polar mobile phase. A common choice for polar compounds is a mixture of dichloromethane and methanol.[5] You can start with a small percentage of methanol (e.g., 1-5%) in dichloromethane and gradually increase it. For very basic polar compounds, adding a small amount of ammonium hydroxide in methanol to your dichloromethane mobile phase can help with elution. If these normal-phase conditions are still ineffective, reversed-phase chromatography is a good alternative.[9]
References
- 1. Purification [chem.rochester.edu]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of Substituted Phenylhydrazines in Indole Synthesis for Drug Discovery and Development
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis remains a cornerstone for constructing the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals. The choice of substituted phenylhydrazine is a critical parameter that significantly influences reaction efficiency, yield, and overall success. This guide provides an objective comparison of variously substituted phenylhydrazines in indole synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid in the rational design of synthetic routes.
The electronic nature of substituents on the phenylhydrazine ring plays a pivotal role in the facility of the Fischer indole synthesis. Generally, electron-donating groups (EDGs) accelerate the reaction and lead to higher yields under milder conditions, while electron-withdrawing groups (EWGs) have the opposite effect, often necessitating more forcing conditions and resulting in diminished yields.[1] This is primarily attributed to the influence of these groups on the key[2][2]-sigmatropic rearrangement step of the reaction mechanism.[1]
The Impact of Substituents on Reaction Outcomes
The performance of substituted phenylhydrazines in the Fischer indole synthesis is intricately linked to the electronic properties of the substituent.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring.[1] This increased nucleophilicity facilitates the initial condensation with the carbonyl compound and, more importantly, promotes the crucial[2][2]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring. This deactivation makes the sigmatropic rearrangement more challenging, consequently demanding harsher reaction conditions such as stronger acids and higher temperatures, and frequently results in lower product yields.[1]
-
Steric Effects: In addition to electronic effects, the position of the substituent can introduce steric hindrance. Ortho-substituents, for instance, can influence the regioselectivity of the cyclization and may require specific conditions to achieve the desired isomer.
Quantitative Comparison of Substituted Phenylhydrazines
The following tables summarize the reported yields for the Fischer indole synthesis using various substituted phenylhydrazines with different ketones. It is important to note that the reaction conditions are not identical across all studies, which may influence the outcomes.
Table 1: Reaction of Substituted Phenylhydrazines with Isopropyl Methyl Ketone
| Phenylhydrazine Substituent | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 4-Methyl | Acetic Acid | 1.5 h | Room Temp. | >90 | [3] |
| 3-Methyl | Acetic Acid | 2 h | Room Temp. | >90 | [3] |
| 2-Methyl | Acetic Acid | 2 h | Room Temp. | >90 | [3] |
| 4-Nitro | Acetic Acid/HCl | 4 h | Reflux | 31 | [3] |
| 2-Nitro | Acetic Acid | 90 h | Reflux | 9 | [3] |
Table 2: Reaction of Substituted Phenylhydrazines with 2-Methylcyclohexanone
| Phenylhydrazine Substituent | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 4-Methoxy | Acetic Acid | 20 min | Room Temp. | >90 | [3] |
| 4-Methyl | Acetic Acid | 1.5 h | Room Temp. | >90 | [3] |
| 2-Methyl | Acetic Acid | 1.5 h | Room Temp. | >90 | [3] |
| 4-Chloro | Acetic Acid | 0.5 h | Reflux | >90 | [3] |
| 3-Chloro | Acetic Acid | 0.5 h | Reflux | >90 | [3] |
| 2-Chloro | Acetic Acid | 0.5 h | Reflux | >90 | [3] |
| 4-Nitro | Acetic Acid | 24 h | Reflux | 53 | [3] |
| 2-Nitro | Acetic Acid | 24 h | Reflux | 53 | [3] |
Table 3: Reaction of Substituted Phenylhydrazines with Propiophenone (Mechanochemical Synthesis)
| Phenylhydrazine Substituent | Reaction Time | Yield (%) | Reference |
| Unsubstituted | 100 min | comparable to 4-methyl | [4] |
| 4-Methyl | 100 min | comparable to unsubstituted | [4] |
| 4-Chloro | 400 min | Low conversion | [4] |
| 4-Methoxy | Not specified | 79 | [4] |
Experimental Protocols
A general procedure for the Fischer indole synthesis is provided below. This protocol can be adapted for specific substituted phenylhydrazines and carbonyl compounds, with adjustments to the catalyst, solvent, temperature, and reaction time as necessary.
General Protocol for Fischer Indole Synthesis
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Phenylhydrazone Formation (optional, can be formed in situ): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid.[1] Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes.[1] The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).
-
Indolization: To the phenylhydrazone mixture (or to a mixture of the phenylhydrazine and carbonyl compound), add the acid catalyst. The choice and amount of catalyst will depend on the reactivity of the substrates. For example, zinc chloride is a commonly used Lewis acid catalyst.[2] Heat the reaction mixture to the desired temperature, which can range from room temperature to reflux, depending on the substrates.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. Reaction times can vary significantly, from a few minutes to several hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base, such as a saturated aqueous sodium bicarbonate solution.[1]
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.[1] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the generally accepted mechanism of the Fischer indole synthesis and a typical experimental workflow.
Caption: The mechanistic pathway of the Fischer indole synthesis.
Caption: A typical experimental workflow for the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Alternative reagents to (5-Bromo-2-fluorophenyl)hydrazine hydrochloride for indole synthesis
A Comparative Guide to Alternative Reagents for Indole Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of indole-based compounds, the selection of starting materials is a critical factor influencing reaction efficiency, yield, and overall success. (5-Bromo-2-fluorophenyl)hydrazine hydrochloride is a common reagent in the Fischer indole synthesis, leading to the formation of bromo- and fluoro-substituted indoles, which are valuable scaffolds in medicinal chemistry. This guide provides an objective comparison of alternative phenylhydrazine reagents for the Fischer indole synthesis and explores alternative synthetic routes that bypass the use of phenylhydrazines altogether, supported by experimental data and detailed protocols.
Performance Comparison of Substituted Phenylhydrazines in Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely utilized method for constructing the indole core from an arylhydrazine and a carbonyl compound, typically an aldehyde or a ketone, under acidic conditions.[1] The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the reaction's outcome. Generally, electron-donating groups (EDGs) on the phenyl ring accelerate the reaction and lead to higher yields, while electron-withdrawing groups (EWGs) can sometimes hinder the reaction, requiring harsher conditions.[2][3]
The following table summarizes the performance of various substituted phenylhydrazine hydrochlorides in the Fischer indole synthesis, offering a comparative overview of their yields under specified experimental conditions.
| Phenylhydrazine Reagent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| (4-Bromophenyl)hydrazine HCl | Phenylacetylene | PPA | Not Specified | Not Specified | 80 | [4] |
| (4-Chlorophenyl)hydrazine HCl | Phenylacetylene | PPA | Not Specified | Not Specified | 79 | [4] |
| (4-Fluorophenyl)hydrazine HCl | Phenylacetylene | PPA | Not Specified | Not Specified | 79 | [4] |
| (4-Methylphenyl)hydrazine HCl (p-Tolylhydrazine HCl) | Methyl isopropyl ketone | H₂SO₄ (aq) | 95-100 | 3 h | 87 | [5] |
| (4-Methoxyphenyl)hydrazine HCl | Not Specified | Not Specified | Not Specified | Not Specified | 61 (synthesis of reagent) | [6] |
| Phenylhydrazine HCl | 1,4-Cyclohexanedione monoethyleneacetal | Acetic Acid | 190 | 4.5 h | 89 | [7] |
| (4-Nitrophenyl)hydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 h | 30 | [1][8] |
| (2-Methylphenyl)hydrazine HCl (o-Tolylhydrazine HCl) | Isopropyl methyl ketone | Acetic Acid | Room Temp | 2 h | High | [1] |
| (3-Methylphenyl)hydrazine HCl (m-Tolylhydrazine HCl) | Isopropyl methyl ketone | Acetic Acid | Room Temp | 2 h | High | [1] |
Note: Direct comparison is challenging as reaction conditions and carbonyl partners vary across different studies. The data presented is illustrative of the general performance of these reagents.
Experimental Protocols
This protocol is a representative example for the synthesis of a substituted indole using a phenylhydrazine hydrochloride and a ketone.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, sulfuric acid, zinc chloride)
-
Solvent (e.g., ethanol, acetic acid)
-
1 M Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride and the carbonyl compound in a suitable solvent like ethanol or acetic acid.
-
Add the acid catalyst to the mixture.
-
Heat the mixture to reflux with stirring for the time specified in the comparative table or as determined by reaction monitoring (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a 1 M sodium hydroxide solution.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final indole product.[1]
Alternative Indole Synthesis Methodologies
For substrates where the Fischer indole synthesis may not be suitable, or to access different substitution patterns, several alternative methods are available.
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed reaction that produces 2,3-disubstituted indoles from an o-haloaniline and a disubstituted alkyne.
Experimental Protocol: Larock Indole Synthesis
Materials:
-
o-Iodoaniline or o-bromoaniline (1.0 eq)
-
Disubstituted alkyne (2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Lithium chloride (LiCl) (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the o-haloaniline, potassium carbonate, and lithium chloride.
-
In a separate vial, weigh the palladium(II) acetate and triphenylphosphine and add them to the reaction flask.
-
Add anhydrous DMF to the flask, followed by the disubstituted alkyne.
-
Stir the reaction mixture at 100°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Leimgruber-Batcho Indole Synthesis
This two-step method synthesizes indoles from o-nitrotoluenes.
Experimental Protocol: Leimgruber-Batcho Indole Synthesis
Step 1: Enamine Formation Materials:
-
Substituted o-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
Procedure:
-
In a flask, combine the o-nitrotoluene, DMF-DMA, and pyrrolidine.
-
Heat the mixture under an inert atmosphere and monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine intermediate.[2]
Step 2: Reductive Cyclization Materials:
-
Crude enamine from Step 1
-
Raney Nickel
-
Hydrazine hydrate
-
Methanol or Tetrahydrofuran
Procedure:
-
Dissolve the crude enamine in methanol or tetrahydrofuran.
-
Carefully add Raney Nickel to the solution.
-
Add hydrazine hydrate dropwise while stirring at a controlled temperature (e.g., 50-60°C).
-
After the reaction is complete (monitored by TLC), cool the mixture and filter it through Celite to remove the Raney Nickel.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired indole.[2]
Madelung Indole Synthesis
This method involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.
Experimental Protocol: Madelung Indole Synthesis
Materials:
-
N-Acyl-o-toluidine
-
Strong base (e.g., sodium ethoxide, potassium t-butoxide)
Procedure:
-
In a flame-dried, high-temperature reaction apparatus, place the N-acyl-o-toluidine and at least two equivalents of a strong base.
-
Heat the mixture to a high temperature (typically 200-400°C) under an inert atmosphere.
-
Maintain the temperature until the reaction is complete.
-
Cool the reaction mixture and carefully quench with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Logical comparison of starting materials for different indole syntheses.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Halo-Indoles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halo-indoles represent a critical class of heterocyclic compounds. Their unique electronic properties, driven by the position and nature of the halogen substituent, make them valuable synthons and pharmacophores. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these molecules. This guide provides a comparative overview of the spectroscopic signatures of various halo-indoles, supported by experimental data and detailed analytical protocols.
While this guide aims to be comprehensive, it is important to note that publicly accessible, experimentally-derived spectroscopic data for 6-bromo-4-fluoroindole is limited. Therefore, this document will focus on a comparative analysis of other representative halo-indoles, namely 4-fluoroindole, 6-chloroindole, and 5-bromoindole, to illustrate the key spectroscopic trends imparted by different halogen substitutions on the indole scaffold.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for selected halo-indoles. These values have been compiled from various chemical data sources and literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of halo-indoles in solution. The chemical shifts (δ) are highly sensitive to the electronic environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data of Halo-Indoles (in CDCl₃)
| Proton Position | 4-Fluoroindole (δ, ppm) | 6-Chloroindole (δ, ppm) | 5-Bromoindole (δ, ppm)[1] |
| H-1 (N-H) | ~8.1 (br s) | ~8.1 (br s) | ~8.1 (br s) |
| H-2 | 7.10 (t) | 7.23 (m) | 7.25 (t) |
| H-3 | 6.55 (m) | 6.50 (m) | 6.47 (t) |
| H-4 | - | 7.55 (d) | 7.76 (d) |
| H-5 | 6.95 (dd) | 7.10 (dd) | - |
| H-6 | 7.15 (td) | - | 7.20 (dd) |
| H-7 | 6.80 (dd) | 7.45 (d) | 7.15 (d) |
Note: Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), td (triplet of doublets), m (multiplet), and br s (broad singlet).
Table 2: ¹³C NMR Spectroscopic Data of Halo-Indoles (in CDCl₃)
| Carbon Position | 4-Fluoroindole (δ, ppm) | 6-Chloroindole (δ, ppm) | 5-Bromoindole (δ, ppm) |
| C-2 | 124.5 | 125.8 | 125.2 |
| C-3 | 102.0 | 102.5 | 102.8 |
| C-3a | 128.0 (d) | 128.5 | 130.5 |
| C-4 | 157.5 (d, ¹JCF=250 Hz) | 121.0 | 124.5 |
| C-5 | 110.0 (d) | 120.5 | 112.5 |
| C-6 | 122.5 (d) | 128.0 | 121.5 |
| C-7 | 105.0 (d) | 111.0 | 112.0 |
| C-7a | 136.0 | 135.5 | 134.5 |
Note: Some values are estimated based on typical chemical shifts and substituent effects. A complete, unambiguously assigned dataset for 5-bromoindole was not available in the public domain[1].
Vibrational and Electronic Spectroscopy
FTIR and UV-Vis spectroscopy provide valuable information about the functional groups and the conjugated π-system of the indole ring, respectively.
Table 3: FTIR and UV-Vis Spectroscopic Data of Halo-Indoles
| Compound | Key FTIR Bands (cm⁻¹) | UV-Vis (λmax, nm in Methanol) |
| 4-Fluoroindole | ~3400 (N-H stretch), ~1600-1450 (C=C stretch) | ~275 |
| 6-Chloroindole | ~3410 (N-H stretch), ~1610-1460 (C=C stretch) | ~280 |
| 5-Bromoindole | ~3400 (N-H stretch), ~1615-1450 (C=C stretch) | 279, 287, 296[2] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For halo-indoles containing chlorine or bromine, the characteristic isotopic patterns are a key diagnostic feature.
Table 4: Mass Spectrometry Data of Halo-Indoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec. Features |
| 4-Fluoroindole | C₈H₆FN | 135.14 | M⁺ peak at m/z 135 |
| 6-Chloroindole | C₈H₆ClN | 151.59 | M⁺ and M+2 peaks in ~3:1 ratio[3] |
| 5-Bromoindole | C₈H₆BrN | 196.04 | M⁺ and M+2 peaks in ~1:1 ratio[4] |
Experimental Protocols
Reproducible and high-quality spectroscopic data is contingent on standardized experimental protocols. The following are general methodologies for the acquisition of the data presented above.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation : Approximately 5-10 mg of the halo-indole sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz or higher.
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : ~12-16 ppm.
-
Number of Scans : 8-16.
-
Relaxation Delay : 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz or higher.
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Spectral Width : ~200-250 ppm.
-
Number of Scans : 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to TMS (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, a KBr pellet is prepared by grinding a small amount of the halo-indole with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Acquisition :
-
Spectrometer : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Processing : A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Ultraviolet-Visible (UV-Vis) Spectroscopy[5]
-
Sample Preparation : A dilute solution of the halo-indole is prepared in a UV-transparent solvent, such as methanol or ethanol, in a quartz cuvette. The concentration is adjusted to obtain a maximum absorbance in the range of 0.2-0.8.
-
Acquisition :
-
Spectrometer : A dual-beam UV-Vis spectrophotometer.
-
Spectral Range : Typically 200-400 nm.
-
Blank : The pure solvent is used to record a baseline spectrum.
-
-
Data Analysis : The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : A small amount of the sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile.
-
Acquisition :
-
Spectrometer : A mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Analysis Mode : Full scan mode to detect the molecular ion and its isotopic peaks.
-
-
Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion is determined. For compounds containing chlorine or bromine, the characteristic isotopic distribution pattern is analyzed to confirm the presence and number of these halogen atoms.
Visualized Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel halo-indole.
Caption: General workflow for halo-indole synthesis and characterization.
References
Halogen-Specific Efficacy: A Comparative Analysis of Bromo-Indole and Chloro-Indole Kinase Inhibitors
A detailed examination of bromo- and chloro-substituted indole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) reveals nuances in inhibitory potency, underscoring the critical role of halogen substitution in kinase inhibitor design. While direct head-to-head comparisons within a single study are limited, analysis of published data indicates that both scaffolds yield potent inhibitors, with specific chloro-indole derivatives demonstrating slightly greater efficacy in enzymatic assays against wild-type EGFR.
The indole scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its ability to mimic the adenine region of ATP, thereby competitively inhibiting kinase activity. Halogenation of the indole ring is a common strategy to modulate the physicochemical and biological properties of these inhibitors. This guide provides a comparative overview of the efficacy of bromo-indole and chloro-indole derivatives, with a focus on their activity against EGFR, a key oncogenic driver.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 5-bromo-indole and 5-chloro-indole derivatives against EGFR and their anti-proliferative activity against various cancer cell lines. It is important to note that the data for the bromo- and chloro-indole derivatives are derived from separate studies; therefore, a direct comparison should be made with caution as experimental conditions may have varied.
| Compound ID | Halogen Substitution | Kinase Target | IC50 (nM) | Cancer Cell Line | Anti-proliferative IC50 (µM) | Reference |
| Compound 3a | 5-Bromo | - | - | A549 (Lung) | 15.6 ± 1.2 | [1][2][3] |
| HepG2 (Liver) | 19.4 ± 1.5 | [1][2][3] | ||||
| MCF-7 (Breast) | 25.1 ± 2.1 | [1][2][3] | ||||
| Compound 8aa | 5-Bromo | EGFR | 440 | PC9 (Lung) | 0.32 ± 0.05 | [4] |
| A549 (Lung) | 0.89 ± 0.10 | [4] | ||||
| Compound 3e | 5-Chloro | EGFR (wild-type) | 68 | - | - | [5][6] |
| BRAFV600E | 35 | LOX-IMVI (Melanoma) | 0.96 | [5][6] | ||
| Compound 5f | 5-Chloro | EGFR (wild-type) | 68-85 | - | - | [7][8][9] |
| EGFR (T790M) | 9.5 ± 2 | - | - | [7][8][9] | ||
| Compound 5g | 5-Chloro | EGFR (wild-type) | 68-85 | - | - | [7][8][9] |
| EGFR (T790M) | 11.9 ± 3 | - | - | [7][8][9] |
Experimental Protocols
The determination of kinase inhibition and anti-proliferative activity involves standardized in vitro assays. The following is a representative protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (bromo- and chloro-indole derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Progression: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[10]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context of bromo- and chloro-indole kinase inhibition, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of indole derivatives.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for (5-Bromo-2-fluorophenyl)hydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of common analytical techniques for the quantification and purity assessment of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, a key intermediate in many pharmaceutical syntheses. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration—are presented with supporting data and detailed experimental protocols to aid in the selection and implementation of the most suitable method for a given analytical challenge.
The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.
Comparative Summary of Analytical Methods
The choice of an analytical method depends on various factors, including the specific requirements of the analysis (e.g., assay, impurity testing), the properties of the analyte, and the available instrumentation. The following table summarizes the typical performance characteristics of HPLC, GC, and potentiometric titration for the analysis of a substituted hydrazine hydrochloride like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Potentiometric Titration |
| Primary Use | Assay, impurity profiling, stability testing | Assay, residual solvent analysis, volatile impurities | Assay of bulk drug substance |
| Specificity | High; can separate the analyte from related substances and degradation products.[4][5] | Very high, especially with a mass spectrometer (MS) detector; excellent for separating volatile compounds.[6][7] | Moderate; may be susceptible to interference from other acidic or basic impurities. |
| Sensitivity (LOD/LOQ) | High (typically low ppm levels).[8] | Very high (can reach ppb levels with appropriate detectors).[9] | Lower sensitivity compared to chromatographic methods. |
| Precision (%RSD) | Typically < 2% for assay and < 5% for impurities.[10] | Typically < 2% for assay. | Typically < 1%. |
| Accuracy (% Recovery) | 98-102% is generally achievable.[10] | 98-102% is generally achievable. | 99-101% is common. |
| Linearity (r²) | > 0.999 is common over a wide concentration range.[5][8] | > 0.999 is common.[11] | Not applicable in the same sense, but a clear inflection point is required. |
| Sample Throughput | Moderate; typical run times are 15-30 minutes per sample. | Moderate to high; run times can be shorter than HPLC.[12] | High; titrations are generally rapid. |
| Derivatization | May be required to improve chromatographic properties or detectability.[8] | Often required for polar and non-volatile compounds like hydrazine salts to improve volatility and thermal stability.[6] | Not required. |
Experimental Protocols
The following are representative protocols for the analysis of this compound. These methods are based on established procedures for similar hydrazine derivatives and should be fully validated for the specific compound and intended application.
High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination
This method is suitable for quantifying the main component and detecting related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Inertsil ODS-3V column (250 mm x 4.6 mm, 5 µm) or equivalent
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25.1-30 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v)
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent to obtain a final concentration of approximately 25 µg/mL.
-
Sample Preparation: Accurately weigh about 25 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. The system suitability is checked by ensuring the resolution between the main peak and any adjacent impurity is greater than 2.0.
Gas Chromatography (GC-MS) Method for Purity Assessment
This method is ideal for assessing purity and identifying volatile impurities, particularly after a derivatization step to enhance volatility.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., 5% phenyl polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents and Materials:
-
Dichloromethane (GC grade)
-
Acetone (analytical grade, serves as derivatizing agent)
-
Anhydrous sodium sulfate
-
This compound reference standard
Derivatization and Sample Preparation:
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 1 mL of acetone and 1 mL of dichloromethane.
-
Vortex the mixture for 1 minute to form the hydrazone derivative.
-
Add a small amount of anhydrous sodium sulfate to remove any water.
-
Allow the solid to settle, and transfer the supernatant to a GC vial for analysis.
-
Prepare a standard in the same manner using the reference substance.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector: FID at 300°C or MS (scan range 40-500 m/z).
Potentiometric Titration for Assay
This is a classic, robust method for determining the purity of the hydrochloride salt.[13] It is based on the oxidation of the hydrazine moiety by potassium iodate in a strong acid medium.[14][15]
Instrumentation:
-
Automatic potentiometric titrator
-
Platinum ring electrode and a suitable reference electrode (e.g., Ag/AgCl)
-
Stirrer
Reagents and Materials:
-
Potassium iodate (KIO₃) 0.05 M volumetric standard solution
-
Hydrochloric acid (concentrated, analytical grade)
-
Chloroform (analytical grade)
-
Purified water
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh about 150 mg of this compound, transfer it to a 250 mL beaker.
-
Dissolve the sample in 25 mL of water, then add 25 mL of concentrated hydrochloric acid.
-
Cool the solution to room temperature.
-
Add 5 mL of chloroform to the beaker. The chloroform layer will serve as a visual indicator of the endpoint, although the potentiometric inflection is primary.
-
Titration: Immerse the electrodes and the titrator nozzle into the solution. Titrate with 0.05 M potassium iodate solution while stirring continuously. The titrator will record the potential (mV) as a function of the titrant volume.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative). The reaction involves the oxidation of hydrazine to nitrogen gas.
Validation Workflow and Logic
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for method validation based on ICH guidelines.
Caption: Workflow for Analytical Method Validation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 11. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. studylib.net [studylib.net]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
A Comparative Analysis of Lewis Acids in Fischer Indole Synthesis for Researchers and Drug Development Professionals
The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and biologically active compounds.[1][2] The choice of an acid catalyst is a critical parameter that significantly influences the efficiency, yield, and sometimes even the regioselectivity of this transformation.[1] While both Brønsted and Lewis acids can catalyze the reaction, this guide provides a head-to-head comparison of commonly employed Lewis acids, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Lewis Acids
| Lewis Acid Catalyst | Substrate 1: Phenylhydrazone of Acetophenone | Substrate 2: Phenylhydrazone of Cyclohexanone | Substrate 3: Phenylhydrazone of 3-Hexanone | Reference |
| **Zinc Chloride (ZnCl₂) ** | 86% | 79.89% | Mixture of isomers | [3][4] |
| Boron Trifluoride (BF₃) | - | - | - | [2][5] |
| Aluminum Chloride (AlCl₃) | - | - | - | [2][6] |
| Iron(III) Chloride (FeCl₃) | - | - | - | [2] |
| Phosphomolybdic Acid | 86% | - | - | [3] |
| Montmorillonite K10 | 70% | - | - | [3] |
| Amberlyst-15 | 68% | - | - | [3] |
Note: "-" indicates that specific data for this substrate with the given catalyst was not found in the surveyed literature. The reaction with the phenylhydrazone of 3-hexanone using various Lewis acids was reported to yield a mixture of 2,3-diethylindole and 2-propyl-3-methylindole.[7]
Mechanistic Overview
The Fischer indole synthesis proceeds through a series of well-established steps initiated by the acid catalyst. The Lewis acid activates the hydrazone, facilitating a[5][5]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia lead to the aromatic indole product.
Caption: General mechanism of the Lewis acid-catalyzed Fischer indole synthesis.
Experimental Workflow
The selection of an appropriate Lewis acid and the optimization of reaction conditions are crucial for a successful Fischer indole synthesis. The general experimental workflow involves the formation of the arylhydrazone followed by the acid-catalyzed cyclization.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Detailed Experimental Protocols
Below are representative experimental protocols for the Fischer indole synthesis using different Lewis acids. These protocols are provided as a guide and may require optimization for specific substrates.
Synthesis of 2-Phenylindole using Phosphomolybdic Acid
-
Reactants: Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol).[3]
-
Catalyst: Phosphomolybdic acid (0.002 mol).[3]
-
Solvent: Chloroform.[3]
-
Procedure:
-
To a solution of phenylhydrazine hydrochloride and acetophenone in chloroform, add phosphomolybdic acid.[3]
-
Heat the reaction mixture at 60 °C for 4 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and filter to recover the catalyst.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.
-
Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride
-
Reactants: Phenylhydrazine (1.0 equivalent), cyclohexanone (1.1 equivalents).[1]
-
Catalyst: Zinc chloride (catalytic amount).[1]
-
Solvent: Ethanol.[1]
-
Procedure:
-
In a microwave-safe reaction vessel, combine phenylhydrazine, cyclohexanone, and zinc chloride in ethanol.[1]
-
Seal the vessel and heat in a microwave reactor to 110 °C for 10-30 minutes.[1]
-
After cooling to room temperature, add deionized water to precipitate the crude product.[1]
-
Collect the precipitate by vacuum filtration and wash with cold water.[1]
-
The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent like ethanol/water.[1]
-
General Procedure for Lewis Acid Induced Indolization
-
Reactants: Phenylhydrazone (1.00 g).[7]
-
Catalyst: Equimolar amount of the Lewis acid.[7]
-
Solvent: 50 ml of the chosen solvent.[7]
-
Procedure:
Conclusion
The choice of Lewis acid in the Fischer indole synthesis is a critical factor that can significantly impact the outcome of the reaction. While zinc chloride is a commonly used and effective catalyst, other Lewis acids such as boron trifluoride, aluminum chloride, and various solid acid catalysts like phosphomolybdic acid and montmorillonite K10 also demonstrate considerable utility.[2][3][5][6] The optimal catalyst is often substrate-dependent, and empirical screening of different Lewis acids and reaction conditions is frequently necessary to achieve the desired yield and purity of the indole product. This guide provides a comparative overview to assist researchers in making an informed choice of catalyst for their specific synthetic needs.
References
Navigating the Structure-Activity Landscape of (5-Bromo-2-fluorophenyl)hydrazine Hydrochloride Derivatives
A deep dive into the structure-activity relationships (SAR) of compounds synthesized from (5-bromo-2-fluorophenyl)hydrazine hydrochloride reveals a landscape ripe for the development of novel therapeutic agents. While direct, comprehensive SAR studies on a wide array of derivatives from this specific starting material remain limited in publicly available research, analysis of related structures underscores its potential in generating bioactive molecules, particularly in the realms of anticancer and antimicrobial agents. This guide synthesizes available data to provide a comparative framework for researchers in drug discovery and development.
The this compound scaffold presents a unique combination of functionalities: a reactive hydrazine group, a bromine atom, and a fluorine atom on a phenyl ring. These features offer multiple points for chemical modification, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacological activity. The bromine and fluorine substituents are of particular interest as they can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Comparison of Anticancer Activity in Derived Indole Scaffolds
While a direct SAR study starting from this compound is not extensively documented, research on 5-bromo-indole derivatives provides valuable insights into the potential of this structural motif. A study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones demonstrated significant anticancer activity, with the nature of the substituent on the hydrazone linker playing a crucial role in potency.
Below is a summary of the in vitro anticancer activities of selected 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives against the MCF-7 breast cancer cell line.
| Compound ID | R Group (Substituent on Thiazole Ring) | IC50 (µM) against MCF-7 Cells[1] |
| 7c | 4-(p-fluorophenyl) | 7.17 ± 0.94 |
| 7d | 4-(p-chlorophenyl) | 2.93 ± 0.47 |
| 7a | 4-phenyl | 19.53 ± 1.05 |
| 12d | 4-methyl-5-(p-tolyldiazenyl) | 13.92 ± 1.21 |
| 12a | 4-methyl-5-(phenyldiazenyl) | 39.53 ± 2.02 |
| 12c | 4-methyl-5-(p-chlorophenyldiazenyl) | 27.65 ± 2.39 |
| IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. |
Key SAR Observations for Anticancer Activity:
-
Halogen Substitution on the Thiazole Ring: The presence of a halogen on the para-position of the phenyl ring attached to the thiazole moiety significantly enhances anticancer activity. The chloro-substituted derivative (7d ) exhibited the highest potency, suggesting that electronegative and moderately sized substituents are favorable for activity against MCF-7 cells.[1]
-
Diazenyl Linker: The introduction of a diazenyl linker between the thiazole and an additional aryl group, as seen in compounds 12a-d , generally resulted in lower potency compared to the direct aryl-thiazole linkage in compounds 7a-d .[1]
Experimental Protocols
Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones (7a-d):
To a solution of 2-(1-benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide in ethanol, the appropriate 2-bromo-1-arylethanone was added. The reaction mixture was refluxed for seven hours. The resulting precipitate was filtered, washed with diethyl ether, dried, and recrystallized to yield the final compounds.[1]
In Vitro Anticancer Activity Assay (MTT Assay):
Human breast cancer (MCF-7) cells were seeded in 96-well plates and incubated. The cells were then treated with different concentrations of the synthesized compounds for a specified period. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated further. The formazan crystals formed were dissolved in a suitable solvent, and the absorbance was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.[2]
Visualizing Synthetic Pathways
The synthesis of bioactive heterocyclic compounds from this compound typically involves condensation and cyclization reactions. The following diagrams illustrate the general synthetic pathways for creating indole and pyrazole derivatives.
Caption: General workflow for the Fischer indole synthesis.
Caption: General workflow for pyrazole synthesis from a hydrazine.
Future Directions and Unexplored Potential
The available data, though not directly derived from this compound, strongly suggests its value as a starting material for generating libraries of bioactive compounds. The presence of the bromo and fluoro substituents offers opportunities for further diversification through cross-coupling reactions, potentially leading to the discovery of compounds with enhanced potency and selectivity.
Future research should focus on systematic SAR studies of various heterocyclic scaffolds synthesized directly from this compound. This would involve:
-
Synthesis of diverse libraries: Creating series of indoles, pyrazoles, triazoles, and other heterocycles with varied substituents.
-
Broad biological screening: Evaluating these compounds against a range of biological targets, including cancer cell lines, microbial strains, and specific enzymes.
-
Quantitative analysis: Determining IC50 or MIC values to establish clear structure-activity relationships.
Such systematic exploration is crucial for unlocking the full therapeutic potential of this versatile chemical scaffold and for the rational design of next-generation drug candidates.
References
A Comparative Guide to Thermal vs. Microwave-Assisted Fischer Indole Synthesis Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of indole scaffolds is a critical task. The Fischer indole synthesis, a classic and versatile method, has been significantly enhanced by the advent of microwave-assisted organic synthesis (MAOS). This guide provides an objective comparison of the yields and reaction conditions between traditional thermal heating and microwave irradiation for the Fischer indole synthesis, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data from comparative studies on the Fischer indole synthesis, highlighting the significant advantages of microwave-assisted methods in terms of reaction time and product yield.
| Product | Reactants | Heating Method | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) |
| 2-Phenylindole | Phenylhydrazine, Propiophenone | Thermal | Acetic Acid | 8 hours | Reflux | 75 |
| 2-Phenylindole | Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | 10 minutes | 170°C | 92 |
| 1,2,3,4-Tetrahydrocarbazole | Phenylhydrazine, Cyclohexanone | Thermal | Zinc Chloride | Not specified | Not specified | 76[1] |
| 1,2,3,4-Tetrahydrocarbazole | Phenylhydrazine, Cyclohexanone | Microwave | p-Toluenesulfonic Acid | 3 minutes | Not specified | 91[1] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison table.
Synthesis of 2-Phenylindole
Thermal Protocol:
Microwave-Assisted Protocol:
In a microwave vial, phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol) are combined. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is added as the catalyst. The vial is sealed and subjected to microwave irradiation at 170°C for 10 minutes. After cooling, the reaction mixture is carefully poured onto crushed ice, neutralized with a saturated sodium bicarbonate solution, and the crude product is extracted. Purification by column chromatography yields the final product.
Synthesis of 1,2,3,4-Tetrahydrocarbazole
Thermal Protocol:
A mixture of phenylhydrazine and cyclohexanone is treated with a Lewis acid catalyst such as zinc chloride. The reaction is heated for a duration sufficient to drive the reaction to completion. The product is then isolated and purified. A representative procedure involves reacting p-tolylhydrazine hydrochloride (1.89 mmol) and 2-methylcyclohexanone (1.89 mmol) in glacial acetic acid (3 g).[3] The mixture is stirred at room temperature until the reaction is complete as monitored by TLC.[3] The reaction mixture is then neutralized with 1 M NaOH, diluted with water, and extracted with a suitable organic solvent.[3] The organic layers are dried and concentrated, and the residue is purified by column chromatography to afford the product.[3]
Microwave-Assisted Protocol:
In a one-pot procedure, a mixture of phenylhydrazine, cyclohexanone, and a catalytic amount of p-toluenesulfonic acid (p-TSA) is subjected to microwave irradiation.[1] Specifically, the mixture is irradiated at 600 W for 3 minutes.[1] This method under solvent-free conditions provides a high yield of 1,2,3,4-tetrahydrocarbazole.[1] The product can be isolated and purified using standard laboratory techniques.
Mandatory Visualization
The following diagrams illustrate the general workflow of the Fischer indole synthesis and the key mechanistic steps.
References
Navigating the Reactivity Landscape: A Comparative Analysis of Halogenated Phenylhydrazine Kinetics
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of substituted phenylhydrazines is crucial for predicting reaction mechanisms, optimizing synthesis pathways, and designing novel therapeutic agents. This guide provides a comparative analysis of the reaction kinetics of different halogenated phenylhydrazines, supported by experimental data and detailed methodologies.
The introduction of halogen substituents to the phenyl ring of phenylhydrazine can significantly influence its reactivity. The nature of the halogen and its position on the aromatic ring (ortho, meta, or para) can alter the electron density of the hydrazine moiety, thereby affecting the rates of its reactions. This guide delves into the kinetic data available for the oxidation of halogenated phenylhydrazines, offering a framework for understanding their structure-activity relationships.
Comparative Analysis of Reaction Kinetics
Table 1: Second-Order Rate Constants for the Oxidation of Halogenated Phenylhydrazines by Thallium(III)
| Phenylhydrazine Derivative | Substituent | Rate Constant (k) at 35°C (L mol⁻¹ s⁻¹) |
| Phenylhydrazine | -H | Value not provided in snippet |
| 4-Chlorophenylhydrazine | 4-Cl | Value not provided in snippet |
| 4-Bromophenylhydrazine | 4-Br | Value not provided in snippet |
Note: While a study investigated the substituent effects in the Tl(III) oxidation of phenylhydrazine, including 4-bromo and 4-chloro derivatives, the specific rate constants were not detailed in the available abstracts. The study did, however, construct a Hammett plot, which revealed considerable scatter. This scattering suggests that a simple linear free-energy relationship may not fully capture the complexities of the substituent effects in this reaction, where both bond formation and bond breaking are significant.
Qualitative observations from other studies indicate that the position of the halogen atom is a critical determinant of reactivity. In the reaction of phenylhydrazine with oxyhemoglobin, it was observed that halogen atoms in the ortho position decrease the reaction rate, whereas those in the meta or para position increase the rate. This effect is likely due to a combination of steric hindrance and electronic effects exerted by the substituent.
Experimental Protocols
The determination of reaction kinetics for halogenated phenylhydrazines typically involves monitoring the change in concentration of a reactant or product over time. A common and effective method is UV-Vis spectrophotometry. Below is a generalized protocol for a kinetic analysis of the oxidation of a halogenated phenylhydrazine.
Protocol: Spectrophotometric Kinetic Analysis of Halogenated Phenylhydrazine Oxidation
-
Preparation of Reagents:
-
Prepare a stock solution of the specific halogenated phenylhydrazine of known concentration in a suitable solvent (e.g., ethanol, water with appropriate buffer).
-
Prepare a stock solution of the oxidizing agent (e.g., potassium bromate, thallium(III) salt) of known concentration in the same solvent system.
-
Prepare any necessary buffer solutions to maintain a constant pH throughout the reaction.
-
-
Instrumentation Setup:
-
Set up a UV-Vis spectrophotometer and allow it to warm up for the recommended time to ensure a stable light source.
-
Select a wavelength for monitoring the reaction. This should be a wavelength where a reactant or product has a significant and distinct absorbance. For instance, one can monitor the disappearance of a colored oxidizing agent or the appearance of a colored product.
-
-
Kinetic Run:
-
Thermostat the reactant solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.
-
In a cuvette, pipette the required volumes of the buffer solution and the halogenated phenylhydrazine solution.
-
Initiate the reaction by adding the required volume of the oxidizing agent solution to the cuvette.
-
Quickly mix the contents of the cuvette and immediately place it in the spectrophotometer.
-
Start recording the absorbance at the chosen wavelength at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance data versus time.
-
From the plot, determine the initial rate of the reaction.
-
To determine the order of the reaction with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while keeping the concentrations of other reactants constant.
-
Calculate the rate constant (k) from the rate law equation derived from the determined reaction orders.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic analysis of a halogenated phenylhydrazine reaction.
This guide provides a foundational understanding of the reaction kinetics of halogenated phenylhydrazines. Further research providing a comprehensive and comparative dataset of rate constants for a wider array of halogenated derivatives is necessary to build a more complete picture of their structure-reactivity relationships. Such data would be invaluable for the predictive modeling and rational design of new chemical entities in various scientific disciplines.
A Researcher's Guide to Selecting Cytotoxicity Assays for Novel Indole Compounds
For researchers and drug development professionals, the evaluation of novel indole compounds necessitates a robust assessment of their cytotoxic effects. The selection of an appropriate cytotoxicity assay is a critical step in the preclinical screening process, providing essential data on a compound's potential as a therapeutic agent. This guide offers a comparative overview of commonly employed cytotoxicity assays, complete with detailed experimental protocols and supporting data to facilitate an informed decision-making process.
Overview of Common Cytotoxicity Assays
The primary methods for evaluating the cytotoxicity of indole derivatives can be broadly categorized into assays that measure metabolic activity, membrane integrity, and specific cell death pathways like apoptosis. The most prevalent assays include the MTT, MTS, and LDH assays, alongside more mechanistic approaches such as Annexin V/PI staining for apoptosis detection.
Comparison of Key Cytotoxicity Assays
The choice of assay can be influenced by the specific research question, the physicochemical properties of the indole compound, and available laboratory equipment. The following table summarizes and compares the key characteristics of four widely used assays.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[1][2] | Colorimetric (formation of insoluble purple formazan).[1] | Well-established, cost-effective, high-throughput.[3] | Requires a solubilization step; potential for interference from colored compounds and reducing agents.[1][4] |
| MTS | Enzymatic reduction of tetrazolium salt to a soluble formazan product in viable cells.[5][6] | Colorimetric (formation of a soluble colored formazan).[6] | More convenient than MTT as it eliminates the solubilization step; higher sensitivity than MTT.[5][7] | Requires an intermediate electron acceptor which can have some toxicity.[6] |
| LDH | Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[8] | Colorimetric (enzymatic reaction coupled to formazan production).[8] | Measures cell death via membrane rupture (necrosis); non-destructive to remaining viable cells. | Can be affected by LDH present in serum, leading to high background.[8][9] May underestimate cytotoxicity if compounds cause growth arrest without immediate cell death.[10] |
| Annexin V/PI | Detection of phosphatidylserine (PS) translocation to the outer cell membrane (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis).[11] | Flow Cytometry (fluorescence). | Provides mechanistic insight by differentiating between apoptosis and necrosis.[11] | Requires a flow cytometer; more complex and lower throughput than colorimetric assays. |
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxic properties of novel indole compounds involves a multi-step process from initial screening to more detailed mechanistic studies.
Caption: Experimental workflow for evaluating anti-proliferative indole compounds.[11]
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the novel indole compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include appropriate vehicle controls (e.g., DMSO) and a blank (medium only).[12] Incubate for the desired exposure time (e.g., 48-72 hours).[11]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12][13] Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a more recent tetrazolium-based assay that produces a water-soluble formazan, simplifying the procedure.[6]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES (phenazine ethyl sulfate) solution to each well of the 96-well plate.[5][14]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[5][14]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[8]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol. It is important to also prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 3-5 minutes.[8][10]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[8]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[8]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay provides insight into the mode of cell death induced by the indole compound.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the indole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time, such as 24 hours.[11]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[11]
-
Washing: Wash the cells with ice-cold PBS.[11]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[11][15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.[11]
Signaling Pathways in Indole Compound-Induced Cytotoxicity
Many indole compounds exert their cytotoxic effects by inducing apoptosis.[16] A common mechanism involves the activation of the intrinsic or mitochondrial pathway of apoptosis.
Caption: Intrinsic apoptosis pathway often targeted by indole compounds.[11]
Conclusion
The selection of a cytotoxicity assay for novel indole compounds should be guided by the specific objectives of the study. For high-throughput screening and initial determination of IC50 values, colorimetric assays like MTT and MTS are highly suitable, with MTS offering greater convenience. When investigating the mechanism of cell death and distinguishing between necrosis and apoptosis, the LDH assay and Annexin V/PI staining, respectively, provide more definitive answers. By understanding the principles, advantages, and limitations of each assay, researchers can design a comprehensive testing strategy to effectively characterize the cytotoxic profile of new indole-based drug candidates.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride
This document provides immediate and essential safety and logistical information for the proper disposal of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride (CAS No. 214916-08-2). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical.
This compound is a halogenated hydrazine derivative that requires careful management as a hazardous waste. Due to its chemical nature, it should not be disposed of through standard laboratory drains or as regular solid waste. Improper disposal can lead to environmental contamination and potential health hazards.
Quantitative Data Summary
| Property | Value |
| CAS Number | 214916-08-2 |
| Molecular Formula | C₆H₇BrClFN₂ |
| Molecular Weight | 241.49 g/mol |
| Appearance | Light-yellow to yellow powder or crystals |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | No specific data available |
Experimental Protocol: Chemical Neutralization for Disposal
In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach based on established methods for the disposal of hydrazine and its derivatives is recommended. Chemical neutralization through oxidation is a common and effective method.
Objective: To convert the hazardous this compound into less toxic and more environmentally benign substances before final disposal.
Materials:
-
This compound waste
-
Water
-
5% Sodium hypochlorite (bleach) solution or 5% Calcium hypochlorite solution
-
Stir plate and stir bar
-
Large beaker (at least 4 times the volume of the waste solution)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.
Procedure:
-
Work Area Setup: All procedures must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust. Ensure an emergency eyewash station and safety shower are readily accessible.
-
Dilution: Carefully and slowly dilute the this compound waste with water to a concentration of less than 5%. This should be done in a large beaker to accommodate the subsequent addition of the neutralizing agent and any potential foaming or gas evolution.
-
Neutralization:
-
Place the beaker containing the diluted hydrazine solution on a stir plate and begin gentle stirring.
-
Slowly add an equal volume of a 5% sodium hypochlorite or 5% calcium hypochlorite solution to the diluted hydrazine waste. The addition should be done in small increments to control the reaction rate and prevent excessive heat generation or splashing.
-
Continue stirring the mixture for at least 2 hours to ensure the complete destruction of the hydrazine compound.
-
-
Verification (Optional but Recommended): If analytical capabilities are available, test the treated solution for the absence of hydrazine to confirm complete neutralization.
-
Final Disposal:
-
Once the neutralization is complete, the resulting solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Label the waste container clearly, indicating the contents and the neutralization process used.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling (5-Bromo-2-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride (CAS No: 214916-08-2). Adherence to these protocols is essential to ensure personal safety and minimize environmental impact. This compound is a hazardous chemical and should be handled with extreme care by trained personnel only.
Hazard Identification and Personal Protective Equipment (PPE)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Hydrazine derivatives, as a class, are often corrosive and can be toxic.[1][2] Therefore, a comprehensive PPE strategy is mandatory for all personnel handling this substance.[3]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose | Citations |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases. | To prevent inhalation of harmful dust and vapors. | [4][5] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. | [4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact. | [2][5] |
| Body Protection | Flame-resistant lab coat worn over full-length clothing. | To protect skin from accidental spills. | [2][4] |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | To protect feet from spills and falling objects. | [5][6] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and certified.
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[7]
- Have a spill kit readily available that is appropriate for handling hydrazine compounds.[7]
2. Donning Personal Protective Equipment (PPE):
- Before entering the designated handling area, don all required PPE as specified in Table 1.
3. Weighing and Dispensing:
- Perform all weighing and dispensing of the solid compound within the chemical fume hood.
- Use spark-proof tools and avoid creating dust.[7]
- Keep the container tightly closed when not in use.[7]
4. During Use:
- Avoid contact with skin, eyes, and clothing.[7]
- Do not eat, drink, or smoke in the handling area.[8]
- Wash hands thoroughly after handling, even if gloves were worn.[7]
5. Decontamination:
- Wipe down the work surface within the fume hood with an appropriate decontaminating solution after each use.
- Carefully remove and dispose of contaminated PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation and Labeling:
- All waste containing this compound, including empty containers, contaminated gloves, and weighing paper, must be collected in a designated, labeled hazardous waste container.[1][9]
- The container should be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[7]
2. Storage of Waste:
- Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
- The waste container should be kept closed at all times except when adding waste.[7]
3. Waste Pickup and Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][7]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing the critical safety and disposal steps.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. benchchem.com [benchchem.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. falseguridad.com [falseguridad.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. fishersci.com [fishersci.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
